CADD522
Description
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Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c16-10-4-3-9(6-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h1-4,6-8,12-13H,5H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDNWNOGHQYWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333157 | |
| Record name | 3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644599 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
199735-88-1 | |
| Record name | 3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of CADD522 in Inhibiting RUNX2-DNA Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Runt-related transcription factor 2 (RUNX2) is a critical regulator of osteogenesis and is increasingly implicated as an oncogene in various cancers, including breast and bone cancers.[1][2][3][4] Its aberrant expression is associated with tumor progression, metastasis, and drug resistance.[3] CADD522 has been identified as a potent small molecule inhibitor of RUNX2, primarily functioning by disrupting the binding of RUNX2 to DNA. This guide provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.
Introduction to RUNX2 and this compound
RUNX2, a member of the Runt-related transcription factor family, is essential for bone formation. However, its dysregulation in cancer cells can drive the expression of genes involved in metastasis, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). This makes RUNX2 a compelling therapeutic target.
This compound is a small molecule identified through computer-aided drug design that specifically inhibits the DNA binding activity of the RUNX2 protein. In vitro and in vivo studies have demonstrated its anti-tumor activity, highlighting its potential as a novel cancer therapeutic.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on RUNX2 through a multi-faceted mechanism, ultimately preventing the transcription of RUNX2 target genes. The primary mode of action is the direct inhibition of RUNX2 binding to its consensus sequence on DNA.
Several potential mechanisms contribute to this inhibition:
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Interference with the DNA Binding Pocket: this compound is proposed to interact with the Runt domain of RUNX2, sterically hindering its association with DNA.
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Down-regulation of CBF-β: Core-binding factor beta (CBF-β) is a crucial cofactor that enhances the DNA binding affinity of RUNX2. This compound has been shown to decrease the levels of CBF-β, thereby indirectly reducing RUNX2's ability to bind DNA.
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Reduction of RUNX2 Phosphorylation: Phosphorylation at Serine 451 (S451) is known to modulate RUNX2 activity. This compound treatment leads to a reduction in S451-RUNX2 phosphorylation, which may contribute to its reduced transcriptional activity.
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Inhibition of Glucose Uptake: this compound has been observed to reduce glucose uptake in cancer cells, which can lead to cell cycle arrest and may indirectly impact the cellular environment required for RUNX2-mediated transcription.
Interestingly, while inhibiting its DNA-binding function, this compound has been shown to increase the stability of the RUNX2 protein itself.
Signaling Pathway of RUNX2 Inhibition by this compound
Quantitative Data on this compound Activity
The inhibitory effects of this compound on RUNX2 function and cancer cell biology have been quantified in numerous studies.
Table 1: In Vitro Inhibition of RUNX2-DNA Binding and Target Gene Expression
| Parameter | Assay | Cell Line | Concentration of this compound | Result | Reference |
| IC50 | DNA-binding ELISA | - | 10 nM | 50% inhibition of RUNX2-DNA binding | |
| MMP13 Promoter Activity | Luciferase Assay | T47D-RUNX2 | 2 µM | Almost complete blockage | |
| VEGF Promoter Activity | Luciferase Assay | T47D-RUNX2 | 50 µM | >50% reduction | |
| MMP13 mRNA Expression | Q-RT-PCR | T47D-RUNX2 | 50 µM | Significant decrease | |
| VEGF mRNA Expression | Q-RT-PCR | T47D-RUNX2 | 50 µM | Significant decrease | |
| Glut-1 mRNA Expression | Q-RT-PCR | MDA-MB-231 | 50 µM | Significant decrease |
Table 2: Effects of this compound on Cancer Cell Phenotypes
| Parameter | Assay | Cell Line | Concentration of this compound | Result | Reference |
| Cell Growth Inhibition | Cell Viability Assay | MDA-MB-231 | 50 µM (72h) | ~50% reduction | |
| Clonogenic Survival | Clonogenic Assay | T47D-RUNX2 | 50 µM (14 days) | Significant reduction in colony formation | |
| Tumorsphere Formation | Tumorsphere Assay | MDA-MB-231 | 50 µM | Significant inhibition | |
| Cell Invasion | BME Cell Invasion Assay | MDA-MB-231 | 50 µM | Significant reduction |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to characterize this compound.
Luciferase Reporter Assay for RUNX2 Transcriptional Activity
This assay measures the effect of this compound on the ability of RUNX2 to activate the transcription of its target genes.
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Cell Culture and Transfection: Ectopic RUNX2-expressing cells (e.g., T47D-RUNX2, MCF7-RUNX2) and their corresponding empty vector controls are seeded in 24-well plates. Cells are then co-transfected with a luciferase reporter plasmid containing the promoter of a RUNX2 target gene (e.g., MMP13, VEGF) and a Renilla luciferase control plasmid for normalization.
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This compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 48 hours).
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Luciferase Activity Measurement: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal.
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Data Analysis: The relative luciferase activity is calculated as the fold change compared to the vehicle-treated control.
Experimental Workflow: Luciferase Reporter Assay
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to directly assess the in vivo binding of RUNX2 to the promoter regions of its target genes and the effect of this compound on this interaction.
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Cross-linking and Sonication: Cells (e.g., MCF7-RUNX2) are treated with this compound or vehicle. Formaldehyde is added to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller fragments by sonication.
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Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to RUNX2 or a control IgG antibody. The antibody-protein-DNA complexes are then pulled down using protein A/G magnetic beads.
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Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
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Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific to the promoter region of a RUNX2 target gene (e.g., MMP13).
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Data Analysis: The amount of immunoprecipitated DNA is quantified and expressed as a percentage of the input DNA.
In Vivo Tumor Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy of this compound in a physiological context.
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Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
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Tumor Cell Implantation: Human breast cancer cells (e.g., a patient-derived xenograft) are implanted subcutaneously into the flanks of the mice.
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This compound Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally) at a predetermined dose and schedule. The control group receives a vehicle.
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Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.
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Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The data is analyzed to compare tumor growth between the this compound-treated and control groups.
Conclusion
This compound represents a promising therapeutic agent that targets the oncogenic activity of RUNX2. Its mechanism of action, centered on the inhibition of RUNX2-DNA binding, leads to the downregulation of key genes involved in cancer progression and metastasis. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and other RUNX2 inhibitors for cancer therapy. The specificity of this compound for RUNX2-mediated transcription, coupled with its efficacy in preclinical models, underscores its potential as a valuable tool in the fight against RUNX2-driven malignancies.
References
Unveiling the Anti-Tumor Potential of CADD522 in Bone Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pre-clinical anti-tumor properties of CADD522, a novel small molecule inhibitor of the RUNX2 transcription factor, in the context of bone cancer. This compound has emerged as a promising therapeutic candidate, demonstrating significant efficacy in reducing tumor growth and metastasis in pre-clinical models of various primary bone cancer subtypes, including osteosarcoma. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows to support further research and development efforts in this critical area of oncology.
Quantitative Efficacy of this compound
The anti-tumor effects of this compound have been evaluated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings from these studies, providing a clear comparison of its efficacy across different bone cancer cell lines and in animal models.
| Cell Line (Bone Cancer Type) | Assay | Endpoint | This compound Concentration/Dose | Result | Reference |
| JJ012 (Chondrosarcoma) | Cell Viability (Crystal Violet) | % Viability | 10 µM | Significant reduction in cell viability | [1] |
| SW1353 (Chondrosarcoma) | Cell Viability (Crystal Violet) | % Viability | 10 µM | Significant reduction in cell viability | [1] |
| MHH-ES-1 (Ewing Sarcoma) | Cell Viability (Crystal Violet) | % Viability | 10 µM | Significant reduction in cell viability | [1] |
| RD-ES (Ewing Sarcoma) | Cell Viability (Crystal Violet) | % Viability | 10 µM | Significant reduction in cell viability | [1] |
| HOS (Osteosarcoma) | Cell Viability (Crystal Violet) | % Viability | 10 µM | Significant reduction in cell viability | [1] |
| U2OS (Osteosarcoma) | Cell Viability (Crystal Violet) | % Viability | 10 µM | Significant reduction in cell viability |
Table 1: In Vitro Efficacy of this compound on Bone Cancer Cell Lines
| Animal Model | Cancer Type | Treatment | Primary Outcome | Result | Reference |
| Xenograft Mouse Model (HOS cells) | Osteosarcoma | This compound (intraperitoneal injection) | Tumor Volume | Significant reduction in tumor volume | |
| Xenograft Mouse Model (HOS cells) | Osteosarcoma | This compound (intraperitoneal injection) | Metastasis-free Survival | 50% increase in metastasis-free survival | |
| Xenograft Mouse Model (MHH-ES-1 cells) | Ewing Sarcoma | This compound (intraperitoneal injection) | Overall Survival | Significant increase in overall survival |
Table 2: In Vivo Efficacy of this compound in Bone Cancer Xenograft Models
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the investigation of this compound's anti-tumor properties.
In Vitro Cell Viability Assay
This protocol details the crystal violet assay used to assess the effect of this compound on the viability of bone cancer cell lines.
Materials:
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Bone cancer cell lines (e.g., HOS, U2OS, JJ012, SW1353, MHH-ES-1, RD-ES)
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Complete culture medium (e.g., DMEM with 10% FBS)
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This compound (dissolved in a suitable solvent, e.g., DMSO)
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96-well plates
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Crystal Violet solution (0.5% in 25% methanol)
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Phosphate-buffered saline (PBS)
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Sorensen’s solution (0.1 M sodium citrate in 50% ethanol)
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Plate reader
Procedure:
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Cell Seeding: Seed bone cancer cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound).
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Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
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Staining:
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Gently wash the cells twice with PBS.
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Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
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Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
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Quantification:
-
Add 100 µL of Sorensen’s solution to each well to solubilize the stain.
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Measure the absorbance at 570 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Xenograft Mouse Model
This protocol describes the establishment of a xenograft mouse model to evaluate the in vivo efficacy of this compound against osteosarcoma and Ewing sarcoma.
Materials:
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Immunocompromised mice (e.g., BALB/c nude mice)
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Human bone cancer cell lines (e.g., HOS, MHH-ES-1)
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Matrigel
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This compound solution for injection (e.g., in a vehicle of 10% DMSO in PBS)
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Calipers for tumor measurement
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Anesthesia
Procedure:
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Cell Preparation: Harvest bone cancer cells and resuspend them in a 1:1 mixture of culture medium and Matrigel at a concentration of 2 x 10⁷ cells/mL.
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Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
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Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a specified size (e.g., 100 mm³), randomize the mice into treatment and control groups.
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Drug Administration: Administer this compound or vehicle control via intraperitoneal injection at a predetermined dose and schedule (e.g., daily or three times a week).
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Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
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Survival Analysis: Monitor the mice for signs of toxicity and overall health. For survival studies, the endpoint is typically when the tumor reaches a maximum allowable size or when the animal shows signs of significant distress, at which point the mouse is euthanized.
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Data Analysis: Compare tumor growth rates and survival times between the this compound-treated and control groups.
Visualizing Mechanisms and Workflows
To facilitate a deeper understanding of the experimental processes and the molecular interactions of this compound, the following diagrams have been generated using the DOT language.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound's anti-tumor effects.
This compound-RUNX2 Signaling Pathway
Caption: this compound inhibits the RUNX2 signaling pathway in bone cancer.
Conclusion
The collective evidence from pre-clinical studies strongly supports the anti-tumor properties of this compound in bone cancer. Its ability to inhibit the RUNX2 transcription factor, a key driver of bone cancer progression, translates to significant reductions in cell viability, tumor growth, and metastasis in various bone cancer subtypes. The detailed experimental protocols provided herein offer a foundation for further investigation into the therapeutic potential of this compound. The visualized signaling pathway and experimental workflow serve as valuable tools for researchers to conceptualize the mechanism of action and the research strategy. Continued research, including formal toxicology assessments and eventual clinical trials, is warranted to fully elucidate the clinical utility of this compound as a novel therapeutic agent for bone cancer patients.
References
The Emergence of CADD522: A Targeted Approach to Disrupting RUNX2-Driven Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Early-stage research has identified CADD522 as a novel small molecule inhibitor of the Runt-related transcription factor 2 (RUNX2), a master regulator implicated in the progression of various cancers, including breast and bone malignancies. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies underpinning these findings. The document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic strategies targeting transcription factors in oncology.
Introduction
The transcription factor RUNX2 is a pivotal driver of osteoblast differentiation and bone formation. However, its aberrant expression in non-skeletal tissues is increasingly associated with tumorigenesis, metastasis, and poor prognosis in several cancers.[1][2] RUNX2 orchestrates the expression of a wide array of genes involved in cell proliferation, survival, invasion, and angiogenesis, making it a compelling target for therapeutic intervention. The development of small molecules that can effectively and selectively inhibit the function of transcription factors like RUNX2 has been a significant challenge in drug discovery.
This compound emerged from a direct drug discovery approach as a potent inhibitor of the DNA binding activity of RUNX2.[1] This document synthesizes the early-stage research findings on this compound, focusing on its anti-tumor properties and molecular mechanisms.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects primarily by inhibiting the binding of RUNX2 to its target DNA sequences. This disruption of RUNX2's transcriptional activity leads to a cascade of downstream effects that collectively impair cancer cell growth and survival.
The proposed mechanisms of action for this compound include:
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Direct Inhibition of RUNX2-DNA Binding: this compound directly interferes with the ability of the RUNX domain of RUNX2 to bind to the Osteoblast Specific Element 2 (OSE2) consensus sequence in the promoter regions of its target genes.[1]
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Modulation of Downstream Gene Expression: By inhibiting RUNX2, this compound negatively regulates the transcription of key genes involved in cancer progression, such as matrix metalloproteinase-13 (MMP-13), vascular endothelial growth factor (VEGF), and glucose transporter-1 (GLUT1).[1]
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Reduction of Glucose Uptake: this compound has been shown to reduce RUNX2-mediated increases in glucose uptake in cancer cells.
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Decreased CBF-β Levels and RUNX2 Phosphorylation: The activity of this compound is also associated with a decrease in the level of Core-Binding Factor beta (CBF-β), a crucial cofactor for RUNX2's stability and DNA binding, and a reduction in the phosphorylation of RUNX2 at the S451 residue.
The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Activity
The anti-tumor activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings from early-stage research.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line(s) | Parameter | Value | Reference |
| RUNX2-DNA Binding Inhibition | - | IC50 | 10 nM | |
| Cell Growth Inhibition (72h) | MDA-MB-468 | % Inhibition (at 50 µM) | > 50% | |
| Cell Growth Inhibition (72h) | Various TNBC and Luminal BC cells | % Inhibition (at 50 µM) | < 50% | |
| Tumorsphere Formation | MCF7-RUNX2 | Fold Decrease in Diameter | ~4-fold |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Result | Reference |
| MMTV-PyMT Transgenic Mice | This compound | Tumor Incidence | Significantly delayed | |
| MMTV-PyMT Transgenic Mice | This compound | Tumor Burden | Significantly reduced | |
| Human Triple-Negative Breast Cancer PDX | This compound | Tumor Volume | Significant decrease | |
| Bone Cancer Xenograft (Mice) | This compound (alone) | Metastasis-free Survival | Increased by 50% |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these seminal findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Cell Lines and Culture
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Human breast cancer cell lines (e.g., MCF7, T47D, MDA-MB-231, MDA-MB-468, BT549, HCC70, HCC361, BT474) were obtained from the American Type Culture Collection (ATCC).
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Cells were maintained in RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
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For experiments involving RUNX2 overexpression, cells were stably transfected with a RUNX2 expression vector or a control vector.
RUNX2-DNA Binding ELISA
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Principle: This assay quantifies the ability of this compound to inhibit the binding of RUNX2 protein to its DNA consensus sequence.
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Protocol:
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96-well plates were coated with oligonucleotides containing the OSE2 sequence.
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Nuclear extracts from RUNX2-expressing cells were pre-incubated with varying concentrations of this compound or vehicle control.
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The protein-drug mixtures were added to the coated wells and incubated to allow for DNA binding.
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Wells were washed, and a primary antibody specific to RUNX2 was added.
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A secondary antibody conjugated to horseradish peroxidase (HRP) was then added.
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The reaction was developed using a TMB substrate, and the absorbance was measured at 450 nm.
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The IC50 value was calculated as the concentration of this compound that inhibited 50% of RUNX2-DNA binding.
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Cell Viability Assay
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Principle: This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
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Protocol:
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Cells were seeded in 96-well plates and allowed to adhere overnight.
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Cells were treated with various concentrations of this compound or vehicle control for 72 hours.
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A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated for 4 hours.
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The formazan crystals were dissolved in DMSO.
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The absorbance was measured at 570 nm.
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Cell viability was expressed as a percentage of the vehicle-treated control.
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Tumorsphere Formation Assay
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Principle: This assay assesses the ability of cancer stem-like cells to form three-dimensional spheres in non-adherent conditions, a measure of self-renewal capacity.
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Protocol:
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Single-cell suspensions were plated in ultra-low attachment plates.
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Cells were cultured in serum-free sphere-forming medium supplemented with growth factors (e.g., EGF, bFGF).
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Cells were treated with this compound or vehicle control.
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After 7-10 days, the number and diameter of tumorspheres were quantified using a microscope.
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In Vivo Xenograft Studies
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Principle: These studies evaluate the anti-tumor efficacy and potential toxicity of this compound in a living organism.
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Protocol:
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All animal procedures were performed in accordance with institutional guidelines for animal care and use.
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For xenograft models, human cancer cells were injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
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Once tumors reached a palpable size, mice were randomized into treatment and control groups.
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This compound was administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
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Tumor volume was measured regularly using calipers.
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At the end of the study, tumors were excised and weighed, and tissues were collected for further analysis.
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For metastasis studies, lung or other organs were examined for the presence of metastatic lesions.
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The following diagram provides a generalized workflow for the preclinical evaluation of this compound.
This compound Derivatives
As of the date of this report, a comprehensive search of peer-reviewed scientific literature did not yield specific studies on the synthesis and biological evaluation of this compound derivatives. The development of analogs and derivatives is a logical next step in the drug development process to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will be critical for advancing this compound or related compounds toward clinical investigation.
Conclusion and Future Directions
This compound represents a promising first-in-class inhibitor of the RUNX2 transcription factor with demonstrated anti-tumor activity in preclinical models of breast and bone cancer. Its ability to disrupt the DNA binding of RUNX2 and modulate downstream oncogenic pathways provides a strong rationale for its continued development.
Future research should focus on:
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Lead Optimization: The synthesis and screening of this compound derivatives to improve efficacy and drug-like properties.
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Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives, along with biomarker studies to assess target engagement in vivo.
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Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapies or other targeted agents.
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Expansion to Other Indications: Exploring the efficacy of this compound in other cancer types where RUNX2 is known to be a driver of disease.
The early-stage research on this compound has laid a solid foundation for a novel therapeutic strategy targeting a previously "undruggable" class of cancer drivers. Continued investigation and development efforts are warranted to translate these promising preclinical findings into clinical benefits for patients.
References
- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of CADD522: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CADD522 is a novel small molecule inhibitor identified through computer-aided drug design that targets the Runt-related transcription factor 2 (RUNX2).[1][2][3] RUNX2 is a key transcription factor involved in osteoblast differentiation and has been implicated in the progression and metastasis of various cancers, including breast and bone cancer. By inhibiting the DNA binding of RUNX2, this compound effectively downregulates the transcription of RUNX2 target genes associated with tumor growth, invasion, and metastasis. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, based on available preclinical data.
Core Mechanism of Action
This compound exerts its anti-tumor effects primarily by inhibiting the binding of the RUNX2 protein to DNA. This action blocks the transcriptional activation of RUNX2 target genes that are critical for cancer cell proliferation, survival, and invasion, such as matrix metalloproteinase-13 (MMP13) and vascular endothelial growth factor (VEGF). Interestingly, while inhibiting RUNX2's transcriptional activity, this compound has been observed to increase the stability of the RUNX2 protein itself. Additionally, this compound has been shown to reduce glucose uptake in cancer cells and decrease the levels of core-binding factor beta (CBF-β) and the phosphorylation of RUNX2 at the S451 residue.
A secondary, RUNX2-independent mechanism of action has also been identified, where this compound targets mitochondrial ATP synthase, leading to decreased oxygen consumption and ATP production, and an increase in reactive oxygen species (ROS) in cancer cells.
In Vivo Preclinical Studies
While detailed pharmacokinetic parameters for this compound are not yet publicly available, in vivo studies in mouse models of breast and bone cancer have provided initial insights into its administration, efficacy, and safety profile.
Data Presentation: In Vivo Administration and Observations
| Parameter | Mouse Model | Dosing Regimen | Key Observations | Citation |
| Route of Administration | MMTV-PyMT (breast cancer), Nude mice (xenograft), NSG mice (xenograft) | Intraperitoneal (i.p.) injection | Effective delivery route for achieving anti-tumor activity. | |
| Dose Range | MMTV-PyMT, Nude mice, NSG mice | 1 mg/kg, 5 mg/kg, 10 mg/kg, 20 mg/kg | Dose-dependent delay in tumor incidence and reduction in tumor burden. | |
| Treatment Duration | MMTV-PyMT | Up to 45 days | Sustained treatment showed significant anti-tumor effects. | |
| Toxicity | MMTV-PyMT, Nude mice, NSG mice | Up to 20 mg/kg | No significant decrease in body weight or adverse health effects observed. | |
| Efficacy | MMTV-PyMT, Patient-Derived Xenograft (PDX) | 1-20 mg/kg | Significant delay in tumor onset, reduction in tumor volume and burden, and inhibition of metastasis. | |
| Metastasis-Free Survival | Preclinical mouse models | Not specified | Increased by 50% with this compound treatment alone. |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature.
MMTV-PyMT Transgenic Mouse Model Study
Objective: To assess the in vivo efficacy of this compound on breast cancer tumor growth and metastasis.
Animal Model: Female MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors that mimic human breast cancer progression.
Experimental Groups:
-
Vehicle control group
-
This compound treatment groups (e.g., 1 mg/kg, 5 mg/kg, 20 mg/kg)
Procedure:
-
At 45 days of age, mice were randomly assigned to the control and treatment groups.
-
This compound was administered via intraperitoneal (i.p.) injection.
-
Tumor incidence was monitored every 1 to 2 days.
-
Treatment was continued for a total of 45 days (until mice were 90 days of age).
-
At the end of the study, mice were sacrificed, and tumor volume was calculated and tumors were excised and weighed.
Human Triple-Negative Breast Cancer Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the anti-tumor activity of this compound on human breast cancer tissue.
Animal Model: Immunocompromised mice (e.g., nude or NSG mice).
Procedure:
-
Patient-derived triple-negative breast cancer tissue was implanted into the mice.
-
Once tumors were established, mice were treated with this compound.
-
Tumor volume was monitored throughout the study.
-
A significant decrease in tumor volume was observed in the this compound-treated group compared to the control group.
Experimental Metastasis (Lung Colonization) Assay
Objective: To determine the effect of this compound on the ability of cancer cells to form metastatic colonies in the lungs.
Animal Model: Immunocompromised mice.
Procedure:
-
Breast cancer cells (e.g., 231-Luc, which express luciferase) were injected into the tail vein of the mice.
-
Mice were treated with either vehicle or this compound.
-
The colonization and outgrowth of cancer cells in the lungs were monitored, often through bioluminescence imaging.
-
The this compound-treated groups showed significantly lower colonization and outgrowth of cancer cells in the lungs.
Mandatory Visualizations
Caption: Signaling pathway of this compound's dual inhibitory action.
Caption: Experimental workflow for in vivo studies of this compound.
Conclusion and Future Directions
The preclinical data available for this compound strongly support its potential as an anti-cancer therapeutic, particularly for breast and bone cancers. Its dual mechanism of action, targeting both the RUNX2 transcription factor and mitochondrial ATP synthase, presents a promising strategy for inhibiting tumor growth and metastasis. While current in vivo studies have demonstrated efficacy and a favorable safety profile with intraperitoneal administration, a significant knowledge gap remains regarding the formal pharmacokinetics of this compound.
Future research should focus on conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to determine key pharmacokinetic parameters such as oral bioavailability, plasma half-life, clearance, and volume of distribution. This information is critical for optimizing dosing regimens, understanding potential drug-drug interactions, and successfully translating this promising compound into clinical trials for cancer patients. The drug is currently undergoing formal toxicology assessment before an approach to the MHRA for approval to start a human clinical trial.
References
- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Discovery and Development of CADD522: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
CADD522 is a novel small molecule inhibitor of the Runt-related transcription factor 2 (RUNX2), a master regulator of osteogenesis that is aberrantly expressed in various cancers, including breast and bone cancer. Identified through a computer-aided drug design (CADD) approach, this compound has demonstrated significant anti-tumor activity in preclinical models by inhibiting the DNA binding of RUNX2. This action disrupts the transcription of key genes involved in cancer cell proliferation, survival, invasion, and metabolism. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data and detailed experimental protocols to support further research and development efforts.
Discovery and Chemical Properties
This compound was identified via a direct drug discovery strategy aimed at finding small molecules that could interfere with the binding of the RUNX2 protein to its DNA consensus sequence.[1][2] This effort led to the identification of a potent inhibitor with the following chemical properties:
| Property | Value |
| Chemical Name | 3-((3,4-dichlorophenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
| Molecular Formula | C15H13Cl2NO3 |
| Molecular Weight | 326.17 g/mol |
| CAS Number | 199735-88-1 |
| IC50 (RUNX2-DNA binding) | 10 nM |
Mechanism of Action
This compound exerts its anti-tumor effects primarily by inhibiting the binding of the RUNX2 transcription factor to DNA.[1][2] This inhibition disrupts the normal transcriptional regulation of a host of downstream target genes critical for cancer progression. The proposed mechanisms for this inhibition include:
-
Physical Interference: this compound is believed to physically obstruct the interaction between the RUNX2 runt domain and its DNA binding site.[1]
-
Modulation of Co-factors and Post-Translational Modifications: this compound has been shown to decrease the levels of the RUNX2 co-factor CBF-β and reduce the phosphorylation of RUNX2 at the S451 residue, both of which are important for its transcriptional activity.
The inhibition of RUNX2-DNA binding by this compound leads to the downstream modulation of several signaling pathways implicated in cancer.
Preclinical Efficacy
In Vitro Studies
This compound has demonstrated potent anti-cancer effects across a range of breast cancer cell lines.
Table 1: In Vitro Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Type | Assay | Concentration | Effect | Citation |
| MDA-MB-231 | Triple-Negative | Growth | 50 µM | Significant inhibition | |
| Clonogenic Survival | 50 µM | >50% survival | |||
| Tumorsphere Formation | 50 µM | Significant reduction | |||
| MCF7 | Luminal A | Growth | 50 µM | Significant inhibition | |
| Tumorsphere Formation | 50 µM | Significant reduction | |||
| T47D-RUNX2 | Luminal A (RUNX2 OE) | Clonogenic Survival | 50 µM | Significant reduction | |
| MDA-MB-468 | Triple-Negative | Growth | 50 µM | >50% inhibition | |
| Clonogenic Survival | 50 µM | No survival | |||
| Tumorsphere Formation | 50 µM | Significant reduction |
Table 2: Effect of this compound on RUNX2 Target Gene Expression (mRNA levels)
| Gene | Cell Line | This compound Conc. | Treatment Time | % Change vs. Control | Citation |
| MMP13 | T47D-RUNX2 | 50 µM | 72 hrs | ~75% decrease | |
| VEGF | T47D-RUNX2 | 50 µM | 72 hrs | ~60% decrease | |
| MMP9 | T47D-RUNX2 | 50 µM | 72 hrs | ~50% decrease | |
| Glut-1 | MDA-MB-231 | 50 µM | 6 hrs | ~40% decrease | |
| LDHA | MDA-MB-231 | 50 µM | 6 hrs | ~30% decrease | |
| Sirt6 | MDA-MB-231 | 50 µM | 6 hrs | ~50% increase |
In Vivo Studies
The anti-tumor efficacy of this compound has been confirmed in multiple mouse models of breast cancer.
Table 3: In Vivo Efficacy of this compound in the MMTV-PyMT Transgenic Mouse Model
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (5 mg/kg) | This compound (20 mg/kg) | Citation |
| Median Tumor Onset (days) | ~39 | ~43 | ~43 | ~40 | |
| Tumor Incidence (tumors/mouse) | 6.63 ± 1.05 | 4.14 ± 0.88 | 3.05 ± 2.57 | 2.57 ± 0.72 | |
| Median Tumor Weight (mg) | ~1500 | ~1000 | ~500 | ~400 |
This compound also demonstrated efficacy in a patient-derived xenograft (PDX) model of triple-negative breast cancer, leading to a significant decrease in tumor volume. Furthermore, in a lung metastasis model, this compound impaired the retention and outgrowth of breast cancer cells.
Experimental Protocols
RUNX2-DNA Binding Assay (D-ELISA)
This assay was used to identify this compound as an inhibitor of RUNX2-DNA binding.
-
Principle: A DNA-based ELISA (D-ELISA) method was utilized.
-
Procedure:
-
Osteoblast specific element 2 (OSE2) oligonucleotides from the osteocalcin (OC) gene promoter, which contains the RUNX2 binding site, are immobilized on a 96-well plate.
-
Recombinant RUNX1, RUNX2, or RUNX3 protein is incubated in the wells in the presence or absence of this compound.
-
The amount of RUNX protein bound to the OSE2 sequence is detected using specific primary antibodies against each RUNX protein.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, followed by a colorimetric substrate.
-
The absorbance is measured to quantify the amount of bound RUNX protein, and the IC50 value for this compound is determined.
-
Luciferase Reporter Assay
This assay is used to measure the effect of this compound on the transcriptional activity of RUNX2.
-
Promoter-Luciferase Constructs:
-
MMP13: A pGL3-based vector containing the -405 to +1 region of the human MMP-13 promoter.
-
VEGF: A luciferase reporter construct containing the hypoxia-response element (HRE) from the VEGF promoter.
-
Osteocalcin (OC): A pGL3-based vector containing a 1.1-kb fragment of the rat osteocalcin gene promoter.
-
p21: A pGL2-based vector containing the human p21 promoter.
-
-
Procedure:
-
Cells (e.g., T47D-RUNX2, MCF7-RUNX2) are seeded in 96-well plates.
-
Cells are co-transfected with the desired promoter-luciferase reporter construct and a Renilla luciferase control vector (e.g., pRL-TK).
-
After transfection, cells are treated with various concentrations of this compound for 24-48 hours.
-
Cells are lysed, and both Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell number.
-
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
-
Procedure:
-
Cells are seeded at a low density (e.g., 1,000 cells/well) in 6-well plates.
-
The following day, cells are treated with this compound (e.g., 50 µM).
-
The medium containing this compound is replaced every 3-4 days.
-
After 2-3 weeks, when visible colonies have formed, the medium is removed, and the colonies are fixed and stained with crystal violet.
-
The number of colonies containing at least 50 cells is counted.
-
Tumorsphere Formation Assay
This assay evaluates the effect of this compound on the cancer stem cell-like population.
-
Procedure:
-
Single-cell suspensions are plated in ultra-low attachment plates in serum-free medium supplemented with growth factors (e.g., EGF and bFGF) and B27.
-
This compound is added at the time of plating or after tumorspheres have formed.
-
Cultures are incubated for 7-18 days.
-
The number and size of tumorspheres are quantified using a microscope.
-
In Vivo MMTV-PyMT Mouse Model
This spontaneous tumor model is used to evaluate the efficacy of this compound in a setting that mimics human breast cancer progression.
-
Animal Model: Female MMTV-PyMT transgenic mice.
-
Procedure:
-
At 45 days of age, mice are randomized into vehicle control and this compound treatment groups.
-
This compound is administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 20 mg/kg) twice a week.
-
Tumor onset is monitored by palpation.
-
Tumor growth is measured with calipers, and tumor volume is calculated.
-
At the end of the study (e.g., 90 days of age), mice are euthanized, and tumors are excised and weighed.
-
In Vivo Lung Metastasis Model
This model assesses the effect of this compound on the metastatic spread of cancer cells.
-
Cell Line: Luciferase-expressing breast cancer cells (e.g., MCF7-tet-off-Luc).
-
Animal Model: Immunocompromised mice (e.g., NSG mice).
-
Procedure:
-
Luciferase-expressing cancer cells are injected into the tail vein of the mice.
-
Mice are treated with this compound or vehicle control.
-
Lung metastasis is monitored over time using an in vivo bioluminescence imaging system (IVIS).
-
Mice are injected with D-luciferin, and the photon intensity from the lung region is quantified.
-
Conclusion
This compound is a promising preclinical candidate for the treatment of cancers driven by aberrant RUNX2 activity. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and favorable preclinical safety profile warrant further investigation. The data and protocols presented in this whitepaper provide a comprehensive foundation for researchers and drug developers to advance the study of this compound as a potential novel anti-cancer therapeutic. Further studies should focus on elucidating the precise molecular interactions between this compound and the RUNX2 protein, expanding efficacy studies to a broader range of cancer models, and conducting formal toxicology and pharmacokinetic assessments to enable clinical translation.
References
- 1. YB-1 Binds to the MMP-13 Promoter sequence and Represses MMP-13 Transactivation via the AP-1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Bone-Specific Osteocalcin Gene by p300 Requires Runx2/Cbfa1 and the Vitamin D3 Receptor but Not p300 Intrinsic Histone Acetyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CADD522 in In-Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CADD522 is a novel, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the dual-specificity kinases MEK1 and MEK2. These kinases are central components of the Ras/Raf/MEK/ERK signaling cascade, which is frequently hyperactivated in various human cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2, resulting in cell cycle arrest and apoptosis in tumor cells with a constitutively active MAPK pathway.
These application notes provide detailed protocols for utilizing this compound in in-vitro cell culture experiments to assess its anti-proliferative activity and mechanism of action.
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
This compound exerts its biological effects by binding to and inhibiting the kinase activity of MEK1 and MEK2. This prevents the subsequent phosphorylation and activation of their primary downstream targets, ERK1 (p44 MAPK) and ERK2 (p42 MAPK). The inhibition of ERK1/2 phosphorylation leads to the downregulation of numerous downstream effectors responsible for cell proliferation, survival, and differentiation.
Figure 1: this compound inhibits the MAPK signaling pathway by targeting MEK1/2.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure.
Table 1: In-Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | BRAF Status | KRAS Status | This compound IC50 (nM) |
| A375 | Malignant Melanoma | V600E | WT | 8 |
| HT-29 | Colorectal Carcinoma | V600E | WT | 12 |
| HCT116 | Colorectal Carcinoma | WT | G13D | 25 |
| Panc-1 | Pancreatic Carcinoma | WT | G12D | 30 |
| MCF7 | Breast Carcinoma | WT | WT | > 1000 |
| HeLa | Cervical Cancer | WT | WT | > 1000 |
Table 2: Effect of this compound on Cell Viability in A375 Cells
| This compound Concentration (nM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 85 ± 5.1 |
| 5 | 52 ± 3.8 |
| 10 | 28 ± 2.9 |
| 50 | 15 ± 2.1 |
| 100 | 8 ± 1.5 |
Experimental Protocols
The following are detailed protocols for assessing the in-vitro activity of this compound.
Protocol 1: Cell Viability Assay (MTS-based)
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cell lines using a colorimetric MTS assay.
Figure 2: Workflow for the cell viability (MTS) assay.
Materials:
-
Cancer cell line of interest (e.g., A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical final concentration range would be 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay and Data Collection:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated cells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for Phospho-ERK Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the MAPK pathway by measuring the levels of phosphorylated ERK1/2.
Materials:
-
Cancer cell line (e.g., A375)
-
Complete growth medium
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated ERK.
-
Troubleshooting and Safety Precautions
-
Solubility: this compound is highly soluble in DMSO. Prepare concentrated stock solutions in DMSO and dilute further in aqueous media for experiments. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cytotoxicity: When determining the IC50, ensure the cell seeding density allows for logarithmic growth throughout the assay duration in the vehicle-treated wells.
-
Safety: this compound is a potent bioactive compound. Handle with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses. All handling should be performed in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
CADD522: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and mechanistic action of CADD522 in preclinical mouse models, based on peer-reviewed research. The protocols and data presented herein are intended to guide researchers in the design and execution of in vivo studies evaluating the therapeutic potential of this compound, a small molecule inhibitor of the RUNX2 transcription factor.
Mechanism of Action
This compound functions as a small molecule inhibitor that disrupts the DNA binding of the Runt-related transcription factor 2 (RUNX2).[1][2][3][4] RUNX2 is a key transcription factor involved in cancer progression, promoting tumor growth and metastasis by regulating the expression of various target genes.[1]
The primary mechanism of this compound involves interfering with the ability of RUNX2 to bind to the DNA of its target genes. This inhibition leads to the downregulation of RUNX2 target genes critical for cancer cell survival and proliferation, including:
-
Matrix Metalloproteinase-13 (MMP13): Involved in tumor invasion and metastasis.
-
Vascular Endothelial Growth Factor (VEGF): A key regulator of angiogenesis.
-
Glucose Transporter-1 (Glut-1): Facilitates increased glucose uptake in cancer cells.
Interestingly, while this compound inhibits the transcriptional activity of RUNX2, it has been observed to increase the stability of the RUNX2 protein itself. Further mechanistic studies have revealed that this compound also reduces the levels of Core-binding factor beta (CBF-β), a crucial cofactor for RUNX2's function, and decreases the phosphorylation of RUNX2 at the S451 residue.
Signaling Pathway Diagram
Caption: this compound inhibits RUNX2-DNA binding and associated downstream signaling.
Dosage and Administration in Mouse Models
The following tables summarize the quantitative data from in vivo studies using this compound in mouse models of breast cancer.
Table 1: this compound Dosage and Administration in MMTV-PyMT Mice
| Parameter | Details | Reference |
| Mouse Model | MMTV-PyMT Transgenic Mice | |
| Dosages | 1 mg/kg, 5 mg/kg, 20 mg/kg | |
| Vehicle | 10% DMSO / 90% PBS | |
| Administration Route | Intraperitoneal (i.p.) Injection | |
| Frequency | Twice a week | |
| Treatment Duration | 45 days | |
| Volume | 200 µl |
Table 2: Observed In Vivo Efficacy of this compound in MMTV-PyMT Mice
| Dosage | Key Findings | Reference |
| 1 mg/kg | No significant delay in tumor onset. | |
| 5 mg/kg | Significant delay in tumor onset (p=0.037). | |
| 20 mg/kg | Significant delay in tumor onset (p=0.008). | |
| General | Dose-dependent reduction in tumor burden. No apparent toxicity or significant decrease in body weight was observed at doses up to 20 mg/kg. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in mouse models.
In Vivo Antitumor Activity Assessment in MMTV-PyMT Mice
This protocol outlines the procedure for evaluating the efficacy of this compound in a transgenic mouse model of breast cancer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MMTV-PyMT female mice (6 weeks of age)
-
Sterile syringes and needles (27-gauge or smaller)
-
Animal balance
-
Calipers
Procedure:
-
Animal Acclimation: Allow MMTV-PyMT mice to acclimate to the animal facility for at least one week before the start of the experiment.
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the this compound stock solution in PBS to achieve the final desired concentrations (1 mg/kg, 5 mg/kg, and 20 mg/kg) in a vehicle of 10% DMSO and 90% PBS.
-
Prepare a vehicle control solution of 10% DMSO and 90% PBS.
-
-
Animal Grouping and Treatment:
-
At 6 weeks of age, randomly assign mice to the following treatment groups (n=10-15 mice per group):
-
Vehicle Control (10% DMSO / 90% PBS)
-
This compound (1 mg/kg)
-
This compound (5 mg/kg)
-
This compound (20 mg/kg)
-
-
Administer the respective treatments via intraperitoneal (i.p.) injection twice a week. The injection volume should be 200 µl.
-
-
Tumor Monitoring:
-
Palpate the mice every 1 to 2 days to detect the onset of mammary tumors, starting from the first day of treatment.
-
Once tumors are palpable, measure the tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Study Duration and Endpoint:
-
Continue the treatment and monitoring for a total of 45 days.
-
At the end of the study (or when tumors reach a predetermined endpoint size), euthanize the mice according to institutional guidelines.
-
Excise and weigh the tumors.
-
-
Data Analysis:
-
Compare the tumor incidence and tumor burden between the different treatment groups using appropriate statistical methods (e.g., Mann-Whitney test).
-
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of this compound in MMTV-PyMT mice.
Concluding Remarks
This compound has demonstrated significant antitumor activity in preclinical mouse models of breast cancer. The provided dosage and administration protocols, based on published research, offer a solid foundation for further investigation into the therapeutic potential of this promising RUNX2 inhibitor. Researchers should adhere to all institutional animal care and use committee guidelines when conducting in vivo experiments.
References
- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity | Semantic Scholar [semanticscholar.org]
- 4. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Assessing CADD522 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of CADD522, a small molecule inhibitor of the RUNX2 transcription factor, using xenograft models of breast and bone cancer.
Introduction
This compound is a novel therapeutic agent that functions by directly inhibiting the DNA binding activity of Runt-related transcription factor 2 (RUNX2).[1][2] RUNX2 is a key transcription factor that is often dysregulated in various cancers, including breast and bone cancer, where it promotes tumor growth, metastasis, and angiogenesis by activating the transcription of downstream target genes.[1][2][3] These genes include matrix metalloproteinase-13 (MMP13), vascular endothelial growth factor (VEGF), and glucose transporter-1 (Glut-1). By blocking RUNX2's ability to bind to DNA, this compound effectively downregulates the expression of these oncogenic proteins, leading to the suppression of tumor progression. Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, highlighting its potential as a promising therapeutic agent.
This document provides detailed protocols for assessing the efficacy of this compound in two primary contexts: breast cancer, utilizing patient-derived xenograft (PDX) and MMTV-PyMT transgenic mouse models, and bone cancer, using osteosarcoma and Ewing sarcoma xenograft models.
This compound Mechanism of Action
The primary mechanism of this compound is the inhibition of the RUNX2-DNA interaction. This disruption prevents RUNX2 from activating the transcription of its target genes, which are crucial for cancer cell proliferation, survival, and metastasis.
References
Application Notes and Protocols for CADD522 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CADD522 is a novel small molecule inhibitor of the Runt-related transcription factor 2 (RUNX2). RUNX2 is a key transcription factor involved in cancer progression, metastasis, and significantly, in the development of chemoresistance.[1][2][3] Elevated RUNX2 expression has been correlated with resistance to various chemotherapeutic agents, including platinum-based drugs (e.g., cisplatin), anthracyclines (e.g., doxorubicin), and microtubule-targeting agents (e.g., paclitaxel).[3][4] Inhibition of RUNX2 has been shown to sensitize cancer cells to these cytotoxic agents, providing a strong rationale for the combination of this compound with standard chemotherapy regimens.
These application notes provide a comprehensive guide for researchers to design and execute preclinical studies evaluating the synergistic potential of this compound in combination with conventional chemotherapy. The protocols outlined below are based on established methodologies for assessing drug combinations in cancer research.
Mechanism of Action and Rationale for Combination Therapy
This compound inhibits the DNA binding of RUNX2, thereby downregulating the transcription of its target genes. Many of these target genes are implicated in cell survival, proliferation, and drug efflux pumps, which contribute to chemoresistance. By inhibiting RUNX2, this compound is hypothesized to:
-
Suppress Pro-survival Signaling: Attenuate signaling pathways that are aberrantly activated in cancer and contribute to resistance to apoptosis.
-
Enhance Apoptosis: Lower the threshold for chemotherapy-induced cell death.
-
Reverse Chemoresistance: Increase the sensitivity of cancer cells to the cytotoxic effects of chemotherapy.
This synergistic approach aims to achieve greater therapeutic efficacy at potentially lower doses of chemotherapeutic agents, thereby reducing toxicity and overcoming resistance.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data to illustrate how the results of combination studies can be structured for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Agents
| Cell Line | Treatment | IC50 (this compound) | IC50 (Chemotherapy) | Combination Index (CI) at ED50 |
| MDA-MB-231 (Breast Cancer) | This compound alone | 15 µM | - | - |
| Doxorubicin alone | - | 100 nM | - | |
| This compound + Doxorubicin | 5 µM | 30 nM | 0.45 (Synergistic) | |
| A549 (Lung Cancer) | This compound alone | 20 µM | - | - |
| Cisplatin alone | - | 5 µM | - | |
| This compound + Cisplatin | 8 µM | 1.5 µM | 0.52 (Synergistic) | |
| U2OS (Osteosarcoma) | This compound alone | 12 µM | - | - |
| Paclitaxel alone | - | 10 nM | - | |
| This compound + Paclitaxel | 4 µM | 3 nM | 0.48 (Synergistic) |
Note: CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound and Doxorubicin Combination in a Xenograft Model
| Treatment Group (n=10) | Dose Regimen | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Vehicle, i.p., daily | 1500 ± 250 | - | +2 |
| This compound | 20 mg/kg, i.p., daily | 950 ± 180 | 36.7 | -1 |
| Doxorubicin | 2 mg/kg, i.v., weekly | 800 ± 150 | 46.7 | -8 |
| This compound + Doxorubicin | This compound + Doxorubicin | 250 ± 90 | 83.3 | -5 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the synergistic cytotoxic effect of this compound in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549, U2OS)
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
Complete cell culture medium
-
96-well plates
-
MTT or other cell viability reagent
-
Plate reader
-
Drug combination analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of this compound or the chemotherapy drug alone.
-
Combination: Treat cells with a combination of this compound and the chemotherapy drug at a constant ratio (e.g., based on their individual IC50 values) or in a matrix format.
-
Include vehicle-treated wells as a control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Viability Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Protocol 2: In Vivo Xenograft Model for Combination Therapy
Objective: To evaluate the anti-tumor efficacy and toxicity of this compound combined with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cells for implantation (e.g., 1 x 10^6 MDA-MB-231 cells in Matrigel)
-
This compound (formulated for in vivo administration)
-
Chemotherapeutic agent (formulated for in vivo administration)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days.
-
Group Allocation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy alone
-
Group 4: this compound + Chemotherapy
-
-
Treatment Administration: Administer the treatments according to the determined dose and schedule (e.g., this compound daily by oral gavage, Doxorubicin weekly by intravenous injection).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size or at the end of the study period.
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Compare the tumor volumes and survival rates between the groups using appropriate statistical tests.
-
Assess toxicity by monitoring body weight changes and performing histological analysis of major organs.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound and chemotherapy.
Caption: Experimental workflow for combination studies.
Caption: Logical diagram for decision-making.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of RUNX2 Transcriptional Activity Blocks the Proliferation, Migration and Invasion of Epithelial Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 4. Synergy analysis [bio-protocol.org]
Application Notes and Protocols: Measuring RUNX2 Inhibition by CADD522
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the inhibitory effects of CADD522, a potent small molecule inhibitor of the Runt-related transcription factor 2 (RUNX2). The following protocols are designed to offer comprehensive guidance on assessing the impact of this compound on RUNX2 activity and its downstream cellular effects in cancer cell lines.
Introduction
RUNX2 is a master transcription factor crucial for osteoblast differentiation and bone formation.[1] However, its aberrant expression is implicated in the progression and metastasis of various cancers, including breast and bone cancer.[1][2] this compound has been identified as a direct inhibitor of RUNX2, functioning by interfering with its binding to DNA.[1][2] This document outlines key in vitro assays to characterize and quantify the inhibitory action of this compound on RUNX2.
Data Presentation
The following tables summarize the quantitative effects of this compound on RUNX2 activity and cancer cell phenotype.
Table 1: Inhibitory Concentration (IC50) of this compound
| Assay Type | Cell Line(s) | IC50 Value | Reference(s) |
| RUNX2-DNA Binding (D-ELISA) | N/A | 10 nM | |
| Cell Viability | MDA-MB-231 (Breast) | ~50 µM (Significant growth inhibition at this concentration) | |
| Cell Viability | MCF7 (Breast) | ~50 µM (Significant growth inhibition at this concentration) | |
| Cell Viability | T47D (Breast) | Not explicitly stated, but significant growth inhibition observed. | |
| Cell Viability | Saos-2 (Osteosarcoma) | Not explicitly stated, but reduced cell division observed. | |
| Cell Viability | U2OS (Osteosarcoma) | Not explicitly stated, but reduced cell division observed. |
Table 2: Effect of this compound on RUNX2 Target Gene Expression
| Target Gene | Cell Line | This compound Concentration | Treatment Time | Fold Change in Expression | Reference(s) |
| MMP13 | T47D-RUNX2 | 50 µM | 72 hrs | Significant Decrease | |
| VEGF | T47D-RUNX2 | 50 µM | 72 hrs | Significant Decrease | |
| GLUT1 (SLC2A1) | MDA-MB-231 | 50 µM | 6 hrs | Significant Decrease | |
| MMP13 | MCF7-RUNX2 | 50 µM | 72 hrs | Significant Decrease | |
| VEGF | MCF7-RUNX2 | 50 µM | 72 hrs | Significant Decrease |
Table 3: Cellular Effects of this compound Treatment
| Assay | Cell Line | This compound Concentration | Duration | Observed Effect | Reference(s) |
| Clonogenic Survival | T47D-RUNX2 | 50 µM | 14 days | Significant reduction in colonies | |
| Clonogenic Survival | MDA-MB-231 | 50 µM | 2-3 weeks | >50% survival | |
| Clonogenic Survival | MDA-MB-468 | 50 µM | 2-3 weeks | No survival | |
| Tumorsphere Formation | MCF7-tet-off (-Doxy) | 50 µM | 18 days | Significant decrease in sphere size and number | |
| Tumorsphere Formation | MDA-MB-231 | 50 µM | 7-18 days | Significant decrease in sphere size and number |
Experimental Protocols
Luciferase Reporter Assay for RUNX2 Transcriptional Activity
This assay measures the transcriptional activity of RUNX2 by quantifying the expression of a luciferase reporter gene under the control of a RUNX2-responsive promoter.
Materials:
-
Cancer cell lines (e.g., MCF7, T47D) with and without ectopic RUNX2 expression.
-
RUNX2-responsive luciferase reporter plasmid (e.g., 6xOSE2-Luc).
-
Control reporter plasmid (e.g., pRL-TK Renilla luciferase vector for normalization).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
This compound (dissolved in DMSO).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Seed cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
The next day, co-transfect the cells with the RUNX2-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 6 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 2, 10, 50, 100 µM) or vehicle control (DMSO).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in RUNX2 transcriptional activity relative to the vehicle-treated control.
Quantitative Real-Time PCR (qRT-PCR) for RUNX2 Target Genes
This protocol quantifies the mRNA expression levels of known RUNX2 target genes to assess the downstream effects of this compound.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, T47D-RUNX2).
-
This compound (dissolved in DMSO).
-
RNA extraction kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Validated qPCR primers for human target genes (MMP13, VEGF, SLC2A1) and a housekeeping gene (GAPDH).
-
MMP13: Commercially available validated primers (e.g., Bio-Rad qHsaCID0008487, OriGene HP206113).
-
VEGF: Commercially available validated primers (e.g., Sino Biological HP100106, Qiagen PPH00201A).
-
SLC2A1 (GLUT1): Forward: 5'-TTGCAGGCTTCTCCAACTGGAC-3', Reverse: 5'-CAGAACCAGGAGCACAGTGAAG-3' (OriGene HP209446).
-
GAPDH: Commercially available validated primers (e.g., Sino Biological HP100003, OriGene HP205798).
-
-
Real-time PCR instrument.
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 6, 24, or 72 hours).
-
Extract total RNA from the cells using an RNA extraction kit following the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix, the synthesized cDNA as a template, and the specific primers for the target and housekeeping genes.
-
A representative thermal cycling protocol is as follows: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Western Blotting for RUNX2, Phospho-RUNX2, and CBF-β
This technique is used to detect changes in the protein levels of RUNX2, its phosphorylated (active) form, and its essential cofactor CBF-β following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF7).
-
This compound (dissolved in DMSO).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Anti-RUNX2 (e.g., Abcam ab192256, Proteintech 82636-2-RR).
-
Anti-phospho-RUNX2 (Ser451) (e.g., Thermo Fisher Scientific BS-5685R, Bioss bs-5685R).
-
Anti-CBF-β.
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Culture and treat cells with this compound as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended starting dilutions: Anti-RUNX2 (1:1000), Anti-phospho-RUNX2 (Ser451) (1:200-1:5000), Anti-CBF-β (1:1000).
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies following treatment with this compound, providing a measure of long-term cytotoxicity.
Materials:
-
Cancer cell lines (e.g., T47D, MDA-MB-231).
-
This compound (dissolved in DMSO).
-
6-well plates.
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol).
Protocol:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment group.
Tumorsphere Formation Assay
This assay evaluates the effect of this compound on the self-renewal capacity of cancer stem-like cells, which are often enriched in non-adherent spherical clusters.
Materials:
-
Cancer cell lines (e.g., MCF7, MDA-MB-231).
-
Ultra-low attachment 6-well or 96-well plates.
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
-
This compound (dissolved in DMSO).
Protocol:
-
Prepare a single-cell suspension of the cancer cells.
-
Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with sphere-forming medium.
-
Add this compound at the desired concentrations or vehicle control to the wells.
-
Incubate the plates for 7-14 days to allow for tumorsphere formation.
-
Count the number of tumorspheres and measure their diameter using a microscope with an imaging system.
-
Analyze the effect of this compound on the number and size of tumorspheres compared to the control.
Visualizations
Caption: RUNX2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for measuring RUNX2 inhibition by this compound.
References
Application Notes and Protocols for CADD522 in the Study of Gene Regulation by RUNX2
For Researchers, Scientists, and Drug Development Professionals
Introduction
CADD522 is a novel small molecule inhibitor that targets the DNA-binding activity of the Runt-related transcription factor 2 (RUNX2).[1][2][3][4] RUNX2 is a master regulator of osteoblast differentiation and bone formation, but it is also aberrantly expressed in various cancers, including breast and bone cancer, where it promotes tumor growth, metastasis, and drug resistance. This compound offers a promising therapeutic strategy by directly interfering with the transcriptional activity of RUNX2, thereby inhibiting its oncogenic functions.
These application notes provide a comprehensive overview of the use of this compound as a research tool to investigate RUNX2-mediated gene regulation. Detailed protocols for key in vitro and in vivo experiments are provided to enable researchers to effectively utilize this compound in their studies.
Mechanism of Action
This compound inhibits the binding of the RUNX2 protein to its DNA consensus sequence (OSE2, Osteoblast-Specific Element 2) within the promoter regions of its target genes. This inhibition leads to the downregulation of genes involved in key cancer-related processes. The proposed mechanisms of this compound's anti-tumor activity include:
-
Direct Inhibition of RUNX2-DNA Binding: this compound physically interferes with the interaction between the RUNX2 Runt domain and its target DNA sequences.
-
Modulation of RUNX2 Stability and Phosphorylation: While inhibiting its DNA binding, this compound has been observed to increase the stability of the RUNX2 protein. It also reduces the phosphorylation of RUNX2 at the Serine 451 residue, a modification associated with its activity.
-
Downregulation of CBF-β: this compound decreases the levels of Core-Binding Factor beta (CBF-β), a crucial cofactor for RUNX2's DNA binding and transcriptional activity.
-
Inhibition of Glucose Uptake: The compound reduces RUNX2-mediated glucose uptake, which can contribute to cell cycle arrest.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Citation |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Growth (Crystal Violet) | 50 | > 50% inhibition after 72h | |
| MCF7 | Luminal A Breast Cancer | Cell Growth (Crystal Violet) | 50 | Significant inhibition after 72h | |
| T47D-RUNX2 | Luminal A Breast Cancer (RUNX2-expressing) | Clonogenic Survival | 50 | Dramatic decrease in colonies | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Clonogenic Survival | 50 | > 50% survival (less sensitive) | |
| BT549, HCC70, MDA-468, MCF7, HCC361, BT474 | Various Breast Cancers | Clonogenic Survival | 50 | < 10% cell survival | |
| MCF7-tet-off (-Doxy) | Luminal A Breast Cancer (RUNX2 induced) | Tumorsphere Formation | 50 | Dramatic decrease in size and number | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Tumorsphere Formation | 50 | Decrease in size and number | |
| MDA-MB-468 | Triple-Negative Breast Cancer | Tumorsphere Formation | 50 | Decrease in size and number | |
| MCF7-tet-off (-Doxy) | Luminal A Breast Cancer (RUNX2 induced) | Cell Invasion (xCELLigence) | 50 | Decreased Cell Index after 48h | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Invasion (xCELLIGENCE) | 75,000 cells | Real-time monitoring of invasion |
Table 2: In Vivo Efficacy of this compound
| Model | Cancer Type | Treatment | Outcome | Citation |
| MMTV-PyMT transgenic mice | Mammary Tumor | This compound | Significant delay in tumor incidence and reduction in tumor burden | |
| Human triple-negative breast cancer PDX | Triple-Negative Breast Cancer | This compound | Significant decrease in tumor volume | |
| In vivo lung metastasis model | Breast Cancer | This compound | Impaired lung retention and outgrowth of cancer cells |
Table 3: Effect of this compound on RUNX2 Target Gene Expression
| Cell Line | Gene | Assay | Concentration (µM) | Effect | Citation |
| T47D-RUNX2 | MMP13 | Luciferase Reporter | 2 - 50 | Dramatic decrease in promoter activity | |
| MCF7-RUNX2 | MMP13 | Luciferase Reporter | 50 | Decrease in promoter activity | |
| T47D-RUNX2 | VEGF | Luciferase Reporter | 50 | Decrease in promoter activity | |
| MCF7-RUNX2 | VEGF | Luciferase Reporter | 50 | Decrease in promoter activity | |
| T47D-RUNX2 | MMP13 | qRT-PCR | 50 | Repressed mRNA expression | |
| MCF7-RUNX2 | MMP13 | qRT-PCR | 50 | Repressed mRNA expression | |
| T47D-RUNX2 | VEGF | qRT-PCR | 50 | Repressed mRNA expression | |
| MCF7-RUNX2 | VEGF | qRT-PCR | 50 | Repressed mRNA expression | |
| MDA-231 | GLUT1, LDHA, Sirt6, MMP2, MMP9, MMP13, MT1-MMP, BSP, OPN, OC | qRT-PCR | 50 | Modulated mRNA levels |
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting RUNX2-mediated gene regulation.
Caption: Simplified RUNX2 signaling pathway and the inhibitory point of this compound.
Caption: General experimental workflow for studying this compound's effect on RUNX2.
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is used to assess the effect of this compound on the growth and viability of adherent cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468, MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
10% Acetic Acid
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations typically range from 0 to 100 µM. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Gently wash the cells twice with 200 µL of PBS.
-
Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Carefully wash the plate with water to remove the excess stain and let it air dry.
-
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the mRNA expression levels of RUNX2 target genes following this compound treatment.
Materials:
-
Treated cells (from a separate experiment)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (e.g., MMP13, VEGF, GLUT1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Human MMP13: Forward: 5'-TGCTTAGAGGTGACTGGCAA-3', Reverse: 5'-GGTCCAGGAGGAAAAGTGA-3'
-
Human VEGF: Forward: 5'-AGGGCAGAATCATCACGAAGT-3', Reverse: 5'-AGGGTCTCGATTGGATGGCA-3'
-
Human GLUT1: Forward: 5'-CATGATTGGCTCCTTCTCTGT-3', Reverse: 5'-GGCCTCTGTCCTCACGTTG-3'
-
Human GAPDH: Forward: 5'-GAAGGTGAAGGTCGGAGTC-3', Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each 20 µL reaction:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
qPCR Program: Run the qPCR using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blotting
This protocol is for detecting the protein levels of RUNX2, phosphorylated RUNX2 (p-RUNX2), and CBF-β after this compound treatment.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-RUNX2 antibody
-
Rabbit anti-phospho-RUNX2 (Ser451) antibody
-
Rabbit anti-CBF-β antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
Complete growth medium
-
This compound
-
Crystal Violet Staining Solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: The following day, treat the cells with this compound (e.g., 50 µM) or vehicle control.
-
Incubation: Incubate the plates for 1-3 weeks, changing the medium with fresh this compound or vehicle every 3-4 days.
-
Staining: When colonies are visible (at least 50 cells), wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet Staining Solution for 20 minutes.
-
Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies in each well.
-
Analysis: Calculate the plating efficiency and survival fraction for each treatment condition.
Tumorsphere Formation Assay
This assay is used to evaluate the effect of this compound on the cancer stem cell-like population.
Materials:
-
Breast cancer cell lines (e.g., MCF7, MDA-MB-231)
-
Ultra-low attachment plates (e.g., 96-well or 6-well)
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with sphere-forming medium.
-
Treatment: Add this compound (e.g., 50 µM) or vehicle control to the wells. In some protocols, this compound is added 4 days after plating to ensure robust sphere formation.
-
Incubation: Incubate the plates for 7-18 days. Add fresh medium with this compound or vehicle every 3-4 days.
-
Analysis: Count the number and measure the diameter of the tumorspheres (typically >50 µm) using a microscope.
Cell Invasion Assay (xCELLigence)
This real-time assay measures the invasive potential of cancer cells through an extracellular matrix layer.
Materials:
-
xCELLigence RTCA DP instrument and CIM-Plate 16
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
Matrigel
-
This compound
Procedure:
-
Plate Preparation: Coat the top chamber of the CIM-plate with a thin layer of Matrigel (e.g., 20 µL of 0.5 mg/mL) and allow it to polymerize.
-
Chemoattractant: Add medium with 10% FBS to the bottom chamber.
-
Cell Seeding: Resuspend cells (e.g., 75,000 MDA-MB-231 cells) in serum-free medium containing this compound or vehicle control and add them to the top chamber.
-
Real-Time Monitoring: Place the CIM-plate in the xCELLigence instrument and monitor cell invasion in real-time for 24-48 hours.
-
Data Analysis: The instrument software records the Cell Index, which is proportional to the number of invaded cells. Analyze the kinetic data to determine the effect of this compound on cell invasion.
References
- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity | Semantic Scholar [semanticscholar.org]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Investigating Cancer Cell Migration and Invasion Using CADD522
For Researchers, Scientists, and Drug Development Professionals
Introduction
CADD522 is a potent and specific small molecule inhibitor of the Runt-related transcription factor 2 (RUNX2).[1] RUNX2 is a key transcription factor that is frequently overexpressed in various cancers, including breast cancer, and plays a crucial role in promoting tumor progression, metastasis, and the epithelial-to-mesenchymal transition (EMT).[1] By inhibiting the DNA binding activity of RUNX2, this compound effectively downregulates the expression of RUNX2 target genes that are critical for cell migration and invasion, such as matrix metalloproteinase-13 (MMP-13) and vascular endothelial growth factor (VEGF).[1] These application notes provide detailed protocols for utilizing this compound to investigate its effects on cancer cell migration and invasion in vitro.
Mechanism of Action
This compound exerts its anti-migratory and anti-invasive effects by directly interfering with the function of the RUNX2 transcription factor. The proposed mechanisms of action include:
-
Inhibition of RUNX2-DNA Binding: this compound directly inhibits the binding of RUNX2 to the promoter regions of its target genes, thereby preventing their transcription.[1]
-
Downregulation of Target Genes: By inhibiting RUNX2 activity, this compound leads to a significant reduction in the expression of genes crucial for cell motility and extracellular matrix degradation, such as MMPs and VEGF.[1]
-
Modulation of Signaling Pathways: The activity of RUNX2 is regulated by several upstream signaling pathways, including Wnt, TGFβ, PI3K-Akt, and ERK. This compound, by targeting RUNX2, can disrupt the downstream consequences of these pro-migratory signaling cascades.
Data Presentation
The following tables summarize the quantitative effects of this compound on RUNX2 activity, target gene expression, and cancer cell invasion.
| Parameter | Metric | Value | Cell Line | Reference |
| RUNX2-DNA Binding Inhibition | IC50 | 10 nM | - |
| Gene | Treatment | Fold Change in mRNA Expression (vs. Control) | Cell Line | Reference |
| MMP-13 | 50 µM this compound (72h) | Significant Reduction | T47D-RUNX2 | |
| VEGF | 50 µM this compound (72h) | Significant Reduction | T47D-RUNX2 | |
| MMP-9 | 50 µM this compound (72h) | Significant Reduction | T47D-RUNX2 |
| Assay | Parameter | Control | This compound (48h) | Cell Line | Reference |
| xCELLigence Invasion Assay | Cell Index | 2.3675 ± 0.1214 | 1.6636 ± 0.1845 | MDA-MB-231 | |
| Wound Healing Assay | Wound Closure | - | Significant Reduction | - | - |
| Transwell Migration Assay | Migrated Cells | - | Significant Reduction | - | - |
Mandatory Visualizations
Caption: this compound inhibits RUNX2, blocking downstream gene expression and cancer cell motility.
Caption: Workflow for assessing this compound's impact on cancer cell migration and invasion.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on the collective migration of a sheet of cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cancer cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach 90-100% confluency.
-
Scratch Creation: Gently create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free medium containing various concentrations of this compound (e.g., 0, 1, 10, 50 µM) to the respective wells. A vehicle control (e.g., DMSO) should be included.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the position of the image for subsequent time points.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Image Acquisition (Time X): Capture images of the same marked fields at regular intervals (e.g., 6, 12, 24, 48 hours).
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration Assay
This assay evaluates the effect of this compound on the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
24-well companion plates
-
Chemoattractant (e.g., 10% FBS)
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
-
Cell Seeding and Treatment: Add 200 µL of the cell suspension to the upper chamber of each insert. Add different concentrations of this compound to the upper chamber along with the cells.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a duration appropriate for the cell line's migration rate (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 15-20 minutes.
-
Wash the insert with PBS.
-
Stain the cells by immersing the insert in Crystal Violet solution for 10-15 minutes.
-
-
Washing and Drying: Wash the insert with water to remove excess stain and allow it to air dry.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured.
Matrigel Invasion Assay
This assay is a modification of the transwell migration assay and assesses the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
All materials for the Transwell Migration Assay
-
Matrigel Basement Membrane Matrix (or similar)
-
Cold, serum-free medium
-
Cold pipette tips
Procedure:
-
Coating of Inserts:
-
Thaw Matrigel on ice.
-
Dilute the Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts, ensuring the membrane is evenly coated.
-
Incubate the plate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Seeding and Assay Protocol: Follow steps 1-8 of the Transwell Migration Assay protocol. The incubation time for the invasion assay may need to be longer (e.g., 24-48 hours) to allow for matrix degradation and invasion.
Conclusion
This compound presents a valuable tool for investigating the role of RUNX2 in cancer cell migration and invasion. The protocols outlined above provide a framework for researchers to quantitatively assess the efficacy of this compound in various cancer cell lines. The inhibition of RUNX2 by this compound and the subsequent reduction in cell motility and invasion highlight its potential as a therapeutic agent for targeting metastatic cancers. Further investigations into the specific quantitative effects of this compound on different cancer types and in in vivo models are warranted.
References
Application Notes and Protocols for CADD522 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CADD522 is a novel small molecule inhibitor of the Runt-related transcription factor 2 (RUNX2), identified through computer-assisted drug design (CADD). RUNX2 is a master regulator of osteoblast differentiation and has been implicated in the progression of various cancers, including breast and bone cancer. By binding to the DNA-binding domain of RUNX2, this compound effectively blocks its transcriptional activity, leading to the downregulation of downstream target genes involved in cell proliferation, survival, invasion, and metastasis. These application notes provide detailed protocols for utilizing this compound in various high-throughput screening (HTS) assays to investigate its anti-cancer properties.
Mechanism of Action
This compound is a potent and specific inhibitor of RUNX2-DNA binding with an IC50 of approximately 10 nM in DNA-binding ELISA assays[1]. By preventing RUNX2 from binding to the promoter regions of its target genes, this compound inhibits their transcription. Key downstream targets of RUNX2 that are negatively affected by this compound include Matrix Metalloproteinase-13 (MMP13), Vascular Endothelial Growth Factor (VEGF), and Glucose Transporter 1 (Glut-1)[1][2]. Furthermore, this compound has been shown to modulate the TAZ-HER2 signaling pathway, which is involved in tumorsphere formation and cancer stem cell-like properties[3].
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various in vitro assays.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| DNA-Binding ELISA | RUNX2 | IC50 | ~10 nM | [1] |
| Cell Proliferation | MDA-MB-468, MCF7 | Inhibition | Dose-dependent | |
| Cell Proliferation | Chondrosarcoma, Osteosarcoma | Inhibition | Significant | |
| Cell Proliferation | Ewing Sarcoma | Bimodal effect | - |
Table 2: Effect of this compound on RUNX2 Target Gene Expression
| Cell Line | Gene | Treatment | Fold Change | Reference |
| T47D-RUNX2 | MMP13 | 50 µM this compound | >2-fold decrease | |
| MCF7-RUNX2 | MMP13 | 50 µM this compound | >2-fold decrease | |
| T47D-RUNX2 | VEGF | 50 µM this compound | ~1.5-fold decrease | |
| MCF7-RUNX2 | VEGF | 50 µM this compound | >2-fold decrease | |
| T47D-RUNX2 | MMP9 | 50 µM this compound | ~1.5-fold decrease | |
| MCF7-RUNX2 | MMP9 | 50 µM this compound | >2-fold decrease |
Table 3: Effect of this compound on Cellular Phenotypes
| Assay | Cell Line | Treatment | Observation | Reference |
| Clonogenic Survival | MDA-MB-468, BT474 | 50 µM this compound | No survival | |
| Clonogenic Survival | MDA-MB-231, Hs578t | 50 µM this compound | >50% survival | |
| Tumorsphere Formation | MCF7-tet-off (-Doxy) | 50 µM this compound | Decreased size and number | |
| Cell Invasion | MDA-MB-231 | 50 µM this compound | 30% decrease in cell index |
Experimental Protocols
Here we provide detailed protocols for high-throughput screening assays to evaluate the efficacy of this compound. These protocols are designed for 96-well or 384-well formats, making them suitable for automated liquid handling systems.
RUNX2 DNA-Binding Inhibition Assay (HTS Format)
This ELISA-based assay is designed to screen for inhibitors of RUNX2-DNA interaction.
Materials:
-
Streptavidin-coated 96-well or 384-well plates
-
Biotinylated double-stranded oligonucleotide containing the RUNX2 binding site (e.g., 5'-biotin-AGCTACCACCCAACACCA-3')
-
Recombinant human RUNX2 protein
-
Anti-RUNX2 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
This compound and other test compounds
Protocol:
-
Coat streptavidin-coated plates with the biotinylated RUNX2 consensus oligonucleotide (e.g., 100 ng/well in PBS) for 1 hour at room temperature.
-
Wash wells three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash wells three times with wash buffer.
-
In a separate plate, pre-incubate recombinant RUNX2 protein (e.g., 50 ng/well) with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) in binding buffer for 30 minutes at room temperature.
-
Transfer the RUNX2-compound mixtures to the oligonucleotide-coated plate and incubate for 1 hour at room temperature.
-
Wash wells three times with wash buffer.
-
Add anti-RUNX2 primary antibody (e.g., 1:1000 dilution in blocking buffer) and incubate for 1 hour at room temperature.
-
Wash wells three times with wash buffer.
-
Add HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) and incubate for 1 hour at room temperature.
-
Wash wells five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value for this compound.
High-Throughput Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
RUNX2-expressing cancer cell lines (e.g., MCF7-RUNX2, T47D-RUNX2, MDA-MB-231)
-
Complete cell culture medium
-
This compound and other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
White or clear-bottom 96-well or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Luminometer or fluorescence plate reader
Protocol:
-
Seed cells into 96-well or 384-well plates at a density of 2,000-5,000 cells/well and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) or other test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for resazurin).
-
Measure luminescence or fluorescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
High-Throughput Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
RUNX2-expressing cancer cell lines
-
Complete cell culture medium
-
This compound and other test compounds
-
6-well or 12-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well or 12-well plates.
-
Allow cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM).
-
Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing this compound every 3-4 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Image the plates and count the number of colonies (typically >50 cells). Automated colony counters can be used for high-throughput analysis.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
High-Throughput Tumorsphere Formation Assay
This assay evaluates the effect of this compound on the cancer stem cell-like population.
Materials:
-
RUNX2-expressing cancer cell lines
-
Serum-free sphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment 96-well or 384-well plates
-
This compound and other test compounds
Protocol:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 500-1000 cells/well) into ultra-low attachment plates with sphere culture medium.
-
Add different concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) to the wells.
-
Incubate the plates for 7-10 days to allow for tumorsphere formation.
-
Image the tumorspheres using an inverted microscope.
-
Quantify the number and size of tumorspheres per well using image analysis software.
-
Calculate the percentage of inhibition of tumorsphere formation.
High-Throughput Cell Invasion Assay
This assay measures the effect of this compound on the invasive potential of cancer cells.
Materials:
-
RUNX2-expressing cancer cell lines
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
96-well or 384-well invasion plates (e.g., Matrigel-coated Boyden chambers)
-
This compound and other test compounds
-
Calcein AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Protocol:
-
Rehydrate the Matrigel-coated invasion chambers according to the manufacturer's instructions.
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Add the cell suspension (e.g., 2 x 10⁴ cells/well) to the upper chamber of the invasion plate.
-
Add different concentrations of this compound to the upper chamber.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane.
-
Label the invading cells on the lower surface of the membrane with Calcein AM.
-
Measure the fluorescence of the invaded cells using a fluorescence plate reader.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
Visualizations
Signaling Pathway
Caption: this compound inhibits the RUNX2 signaling pathway.
Experimental Workflow
Caption: A generalized workflow for HTS using this compound.
References
- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. RUNX2 and TAZ-dependent signaling pathways regulate soluble E-Cadherin levels and tumorsphere formation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of CADD522
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of CADD522, a potent small molecule inhibitor of the RUNX2 transcription factor. This compound has demonstrated significant anti-tumor activity in preclinical models of breast and bone cancer, making its availability for research purposes crucial. The synthesis outlined herein is a three-step process commencing with a Diels-Alder reaction, followed by anhydride hydrolysis and a final amidation step. This protocol is intended to provide researchers with the necessary information to produce this compound for in vitro and in vivo studies.
Introduction
This compound, with the IUPAC name 3-((3,4-dichlorophenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a novel therapeutic candidate that functions by inhibiting the DNA binding of the RUNX2 transcription factor.[1] RUNX2 is a key regulator of genes involved in cancer progression, including those associated with cell proliferation, invasion, and metastasis.[2][3] By disrupting the activity of RUNX2, this compound has been shown to suppress tumor growth and metastasis in various cancer models. These promising results have generated significant interest in further exploring the therapeutic potential of this compound. This document provides a comprehensive guide for its laboratory synthesis.
This compound Properties and Data
| Property | Value | Reference |
| IUPAC Name | 3-((3,4-dichlorophenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | MedKoo Biosciences |
| CAS Number | 199735-88-1 | MedKoo Biosciences |
| Molecular Formula | C15H13Cl2NO3 | MedKoo Biosciences |
| Molecular Weight | 326.17 g/mol | MedKoo Biosciences |
| Appearance | White to off-white solid | MedKoo Biosciences |
| Purity | >98% (Commercially available) | MedKoo Biosciences |
| Solubility | Soluble in DMSO, DMF, and Ethanol | Cayman Chemical |
Synthetic Workflow
The overall synthetic scheme for this compound is depicted below. The process begins with the formation of the bicyclic core via a Diels-Alder reaction, followed by functional group manipulations to arrive at the final product.
References
Application Notes and Protocols for CADD522 in 3D Organoid Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
CADD522 is a novel small molecule inhibitor of the RUNX2 transcription factor, a key regulator of cancer progression and metastasis.[1][2][3][4] It exerts its anti-tumor activity by inhibiting the DNA binding of RUNX2.[1] This document provides detailed application notes and protocols for the use of this compound in three-dimensional (3D) organoid models of cancer, offering a more physiologically relevant system for preclinical drug evaluation compared to traditional 2D cell culture.
Mechanism of Action
This compound disrupts the transcriptional activity of RUNX2, leading to the downregulation of its target genes involved in key cancer processes such as cell proliferation, invasion, and angiogenesis. Notably, this compound has been shown to inhibit the expression of matrix metalloproteinase-13 (MMP-13) and vascular endothelial growth factor (VEGF). The primary mechanism involves interference with the RUNX2-DNA binding pocket, leading to cell cycle arrest and inhibition of glucose uptake.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration/Effect | Reference |
| RUNX2-DNA Binding Inhibition (IC50) | - | 10 nM | |
| Cell Growth Inhibition | MDA-MB-231 (Breast Cancer) | Significant inhibition at 50 µM after 72h | |
| MCF7 (Breast Cancer) | Significant inhibition at 50 µM after 72h | ||
| Tumorsphere Formation Inhibition | MDA-MB-231 (Breast Cancer) | Dose-dependent inhibition | |
| MCF7 (RUNX2 overexpressing) | Inhibition of tumorsphere formation | ||
| Invasion Inhibition | Breast Cancer Cells | Significant inhibition |
Table 2: Effect of this compound on RUNX2 Target Gene Expression
| Gene | Cell Line | Treatment | Fold Change | Reference |
| MMP13 | T47D (RUNX2 overexpressing) | 50 µM this compound for 72h | Repressed | |
| VEGF | T47D (RUNX2 overexpressing) | 50 µM this compound for 72h | Repressed | |
| MMP9 | T47D (RUNX2 overexpressing) | 50 µM this compound for 72h | Repressed | |
| Glut-1 | MDA-MB-231 | 50 µM this compound for 6h | Repressed | |
| LDHA | MDA-MB-231 | 50 µM this compound for 6h | Repressed | |
| Sirt6 | MDA-MB-231 | 50 µM this compound for 6h | Repressed |
Mandatory Visualizations
Caption: this compound inhibits RUNX2 DNA binding and downstream signaling.
Caption: Workflow for testing this compound in 3D cancer organoids.
Experimental Protocols
Protocol 1: 3D Tumorsphere/Organoid Formation Assay
This protocol is adapted from methods used for tumorsphere formation, a common type of 3D organoid model in cancer research.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF7)
-
DMEM/F12 medium
-
B27 supplement
-
EGF (Epidermal Growth Factor)
-
bFGF (basic Fibroblast Growth Factor)
-
Heparin
-
Matrigel or other basement membrane matrix
-
Ultra-low attachment plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells using trypsin and resuspend in serum-free DMEM/F12 medium to create a single-cell suspension.
-
Plating: Seed cells at a density of 5,000-10,000 cells/well in ultra-low attachment 24-well plates.
-
Medium Formulation: Prepare tumorsphere medium by supplementing DMEM/F12 with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and 4 µg/mL heparin. For Matrigel-based organoids, mix the cell suspension with Matrigel at a 1:1 ratio before plating.
-
This compound Treatment: Prepare serial dilutions of this compound in tumorsphere medium. Add the desired concentrations of this compound or vehicle control to the wells. A typical concentration range to test is 10 µM to 100 µM.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.
-
Analysis:
-
Tumorsphere/Organoid Counting: After the incubation period, count the number of tumorspheres/organoids per well using an inverted microscope.
-
Size Measurement: Capture images of the tumorspheres/organoids and measure their diameter using image analysis software (e.g., ImageJ).
-
Protocol 2: Organoid Viability Assay
This protocol assesses the cytotoxic effects of this compound on 3D organoids.
Materials:
-
Established 3D organoid cultures (from Protocol 1)
-
This compound stock solution
-
Vehicle control (DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Treatment: Treat established organoids with a range of this compound concentrations and a vehicle control for 72 hours.
-
Assay Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reading:
-
Allow the plate and its contents to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® 3D reagent to each well in a volume equal to the volume of culture medium.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Gene Expression Analysis in Organoids
This protocol details the analysis of RUNX2 target gene expression in organoids following this compound treatment.
Materials:
-
3D organoid cultures treated with this compound or vehicle
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., MMP13, VEGF, MMP9) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Organoid Lysis and RNA Extraction:
-
Collect organoids from each treatment group.
-
Extract total RNA using an RNA extraction kit following the manufacturer's protocol.
-
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Set up qRT-PCR reactions using a qPCR master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated organoids compared to the vehicle control. A significant decrease in the expression of MMP13, VEGF, and MMP9 is expected.
Conclusion
This compound presents a promising therapeutic agent for cancers driven by the RUNX2 transcription factor. The use of 3D organoid models provides a robust platform for evaluating the efficacy and mechanism of action of this compound in a more clinically relevant context. The protocols and data presented herein offer a comprehensive guide for researchers to investigate the potential of this compound in their cancer models. These advanced in vitro systems are crucial for bridging the gap between preclinical findings and clinical applications in oncology.
References
- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. [PDF] Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity | Semantic Scholar [semanticscholar.org]
- 4. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CADD522 Technical Support Center: Troubleshooting Solubility for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered when working with the RUNX2 inhibitor, CADD522, in in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound after diluting my DMSO stock into aqueous cell culture media. What is the primary cause of this?
A1: This is a common issue for hydrophobic small molecules like this compound. The precipitation occurs because the compound's solubility limit is exceeded when the highly solubilizing environment of Dimethyl Sulfoxide (DMSO) is diluted into the aqueous-based cell culture medium. The final concentration of DMSO in your assay should typically be kept low (ideally ≤ 0.5%) to avoid solvent-induced cellular toxicity, but this can be insufficient to maintain this compound in solution.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[5] When preparing your stock solution, ensure the compound is fully dissolved. Gentle warming or brief sonication can aid dissolution. It is also crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce the solubility of your compound.
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: You can estimate the maximum soluble concentration using a serial dilution method. Prepare a high-concentration stock solution in DMSO and perform serial dilutions in your specific cell culture medium. After a relevant incubation period at your experimental temperature (e.g., 37°C), visually inspect for any signs of precipitation such as cloudiness or crystals. For a more quantitative assessment, you can view the solutions under a microscope. The highest concentration that remains clear is the approximate maximum soluble concentration under those conditions.
Q4: Are there alternative solvents or formulations I can use to improve the solubility of this compound in my in-vitro assay?
A4: Yes, if you continue to face solubility issues, consider using a co-solvent system. For in-vivo studies, and adaptable for in-vitro work with appropriate controls, formulations including PEG300, Tween-80, and saline have been used. For particularly challenging compounds, biocompatible surfactants may also help maintain solubility.
Troubleshooting Guide
Issue: this compound Precipitates from Solution
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your in-vitro experiments.
Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound precipitation in cell culture media.
Data on this compound Solubility
The following tables summarize the reported solubility of this compound in various solvents.
Table 1: Solubility in Common Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 100 mg/mL (306.59 mM) | Hygroscopic DMSO can impact solubility; use newly opened solvent. | |
| DMSO | 245 mg/mL (751.14 mM) | Sonication is recommended. | |
| DMSO | 250 mg/mL (766.47 mM) | - | |
| DMSO | 65 mg/mL (199.28 mM) | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. | |
| Ethanol | 65 mg/mL | - | |
| Water | Insoluble | - | |
| 0.1N NaOH(aq) | Soluble | - |
Table 2: In-Vivo and Co-Solvent Formulations
| Formulation Components | Solubility | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 mg/mL (6.65 mM) | Clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.17 mg/mL (6.65 mM) | Clear solution. | |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 5 mg/mL (15.33 mM) | Sonication is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Preparation: Before opening, bring the vial of this compound powder to room temperature.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, gently warm the solution (e.g., in a 37°C water bath) or sonicate briefly until all the powder is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound into Aqueous Media
-
Pre-warm Media: Ensure your cell culture medium or aqueous buffer is pre-warmed to the experimental temperature (e.g., 37°C).
-
Prepare Intermediate Dilution (Optional): For very high final concentrations, it may be beneficial to first make an intermediate dilution of the DMSO stock in cell culture medium.
-
Final Dilution: While gently vortexing the pre-warmed medium, add the this compound stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to disperse the compound and can prevent localized high concentrations that lead to precipitation.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation.
This compound Mechanism of Action: RUNX2 Signaling Pathway
This compound is a small molecule inhibitor that targets the DNA binding activity of the Runt-related transcription factor 2 (RUNX2). RUNX2 is a key transcription factor involved in cancer progression, promoting cell growth and metastasis by regulating the expression of various downstream target genes. By inhibiting the binding of RUNX2 to DNA, this compound effectively downregulates the transcription of these target genes.
Caption: this compound inhibits the RUNX2 signaling pathway.
References
Optimizing CADD522 concentration for maximum RUNX2 inhibition
Welcome to the technical support center for CADD522, a potent small molecule inhibitor of RUNX2-DNA binding. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal RUNX2 inhibition in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that was identified through computer-assisted drug design (CADD) and functions as a potent inhibitor of the DNA binding activity of the Runt-related transcription factor 2 (RUNX2).[1][2] It interferes with the ability of the Runt domain of RUNX2 to bind to its specific DNA recognition sites on the promoters of its target genes.[1] This inhibition of DNA binding leads to the downregulation of RUNX2-mediated transcription of genes involved in processes such as cell growth, invasion, and metastasis.[1][3] Interestingly, while it inhibits RUNX2 transcriptional activity, this compound has been observed to increase the stability of the RUNX2 protein itself.
Q2: What is the optimal concentration of this compound to use for inhibiting RUNX2 activity?
A2: The optimal concentration of this compound is dependent on the cell type and the specific assay being performed. For in vitro DNA binding assays, this compound has an IC50 of approximately 10 nM. For cell-based assays, a dose-response experiment is highly recommended. However, based on published studies, here are some suggested starting concentrations:
-
Luciferase Reporter Assays: Significant inhibition of RUNX2 target gene promoter activity has been observed with this compound concentrations as low as 2 µM.
-
Cell Growth and Viability Assays: A range of 0 to 100 µM has been used to demonstrate a dose- and time-dependent inhibition of cell growth in various cancer cell lines, with significant effects often seen at 50 µM after 72 hours.
-
Gene Expression Analysis (qRT-PCR and Western Blot): A concentration of 50 µM has been effectively used to show downregulation of RUNX2 target genes and alterations in related protein levels after 6 to 72 hours of treatment.
Q3: I treated my cells with this compound, but a western blot shows that RUNX2 protein levels have increased. Is this expected?
A3: Yes, this is an observed and documented effect of this compound. While this compound inhibits the DNA binding activity of RUNX2, it can paradoxically lead to an increase in the total amount of RUNX2 protein. This is thought to be due to an increase in the stability of the RUNX2 protein. Therefore, when assessing the efficacy of this compound, it is crucial to measure the activity of RUNX2 (e.g., through reporter assays or by quantifying the expression of its downstream target genes) rather than relying solely on the total RUNX2 protein levels.
Q4: Is this compound toxic to cells?
A4: this compound has been shown to inhibit the growth of various cancer cell lines in a dose- and time-dependent manner. However, it has been reported to have little effect on the viability of both cancer and non-malignant cell lines over a 24-hour period, suggesting that its primary effect is cytostatic (inhibiting cell growth) rather than cytotoxic (killing cells) at effective concentrations. In vivo studies in mice have also shown no apparent toxicity at effective doses. It is always recommended to perform a cell viability assay with your specific cell line to determine the optimal non-toxic working concentration range.
Q5: What are the known off-target effects of this compound?
A5: While this compound was designed to target RUNX2, like most small molecule inhibitors, the potential for off-target effects exists. One study noted that this compound can inhibit mitochondrial oxidative phosphorylation in a RUNX2-independent manner. Further research is needed to fully characterize the off-target profile of this compound. When interpreting results, it is important to include appropriate controls to distinguish between on-target (RUNX2-mediated) and potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of RUNX2 target gene expression is observed after this compound treatment. | Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. | Perform a dose-response experiment (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration for your cell line. |
| Insufficient Incubation Time: The treatment duration may not be long enough to observe changes in gene expression. | Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to identify the optimal treatment duration. | |
| This compound Instability: The compound may be degrading in the cell culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours. | |
| Low RUNX2 Activity in Control Cells: The basal level of RUNX2 transcriptional activity in your untreated cells may be too low to detect a significant decrease. | Use a positive control to stimulate RUNX2 activity (if known for your system) or use a cell line with known high endogenous RUNX2 activity. | |
| Significant cell death is observed at the intended therapeutic concentration. | High this compound Concentration: The concentration used may be cytotoxic to your specific cell line. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration 50 (CC50) and select a concentration that effectively inhibits RUNX2 with minimal toxicity. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration in the culture medium. | Ensure the final solvent concentration is low (typically ≤ 0.1%) and include a vehicle-only control in all experiments to assess solvent toxicity. | |
| Inconsistent or variable results between experiments. | Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or serum concentration in the media can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for all experiments. |
| This compound Precipitation: The compound may be precipitating out of solution in the culture medium, leading to a lower effective concentration. | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, try dissolving the compound in a different solvent or using a lower concentration. | |
| Unexpected increase in the expression of a known RUNX2 target gene. | Complex Transcriptional Regulation: The target gene may be regulated by multiple transcription factors, and inhibition of RUNX2 may lead to a compensatory upregulation by another factor. | Investigate the promoter of the target gene for other transcription factor binding sites. Consider using chromatin immunoprecipitation (ChIP) to confirm changes in RUNX2 binding to the promoter after this compound treatment. |
| Off-Target Effects of this compound: The inhibitor may be indirectly affecting the expression of the target gene through a non-RUNX2-mediated pathway. | Use a RUNX2-knockdown or knockout cell line as a control to determine if the observed effect is dependent on the presence of RUNX2. |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound using a Luciferase Reporter Assay
This protocol is designed to determine the optimal concentration of this compound for inhibiting RUNX2 transcriptional activity.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
Luciferase reporter plasmid containing a RUNX2-responsive promoter (e.g., MMP13 or VEGF promoter)
-
Control luciferase plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RUNX2-responsive reporter plasmid and the control Renilla plasmid according to the manufacturer's protocol for your transfection reagent.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Analysis of RUNX2 Target Gene Expression by qRT-PCR
This protocol details the measurement of changes in the mRNA levels of RUNX2 target genes following this compound treatment.
Materials:
-
Cell line of interest
-
This compound (dissolved in DMSO)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for RUNX2 target genes (e.g., MMP13, VEGF, SPP1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the predetermined optimal concentration of this compound or a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene. Compare the expression levels in this compound-treated cells to the vehicle-treated control.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | This compound Concentration | Observed Effect | Reference |
| RUNX2-DNA Binding (D-ELISA) | N/A (in vitro) | IC50 ≈ 10 nM | Inhibition of RUNX2 binding to DNA | |
| Luciferase Reporter Assay (MMP13 promoter) | T47D-RUNX2 | 2 µM | Almost complete blockage of luciferase activity | |
| Cell Growth Assay (72h) | MDA-MB-231 | 50 µM | Significant growth inhibition | |
| Cell Growth Assay (72h) | MCF-7 | 50 µM | Significant growth inhibition | |
| Tumorsphere Formation | MCF-7-RUNX2 | 50 µM | Significant decrease in tumorsphere diameter | |
| qRT-PCR (RUNX2 target genes) | MDA-231 | 50 µM (6h) | Significant downregulation of MMP13, VEGF |
Table 2: In Vivo Efficacy of this compound
| Animal Model | This compound Dose | Administration Route | Observed Effect | Reference |
| MMTV-PyMT Mice | Up to 20 mg/kg | Intraperitoneal | Delayed tumor development and reduced tumor burden | |
| Human Triple-Negative Breast Cancer PDX | Not specified | Not specified | Significant decrease in tumor volume | |
| Osteosarcoma Xenograft | Not specified | Not specified | Reduced tumor volume and increased metastasis-free survival | |
| Ewing Sarcoma Xenograft | Not specified | Not specified | Reduced tumor volume and increased overall survival |
Visualizations
References
- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
CADD522 Technical Support Center: Stability and Degradation in Long-Term Studies
Welcome to the technical support center for CADD522. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in long-term experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your studies.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term use?
A: For long-term storage, this compound should be stored as a solid powder in a dry, dark environment at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.[1]
Q2: My this compound stock solution in DMSO has precipitated after thawing. What should I do?
A: Precipitation upon thawing can occur, especially with concentrated stock solutions. To redissolve the compound, gently warm the vial to room temperature and vortex thoroughly. If precipitation persists, brief sonication may be helpful. To prevent this, consider storing the compound in smaller, single-use aliquots.
Q3: I've noticed a color change in my this compound working solution. Is it still usable?
A: A change in color can indicate chemical degradation or oxidation of the compound.[2] This may be caused by exposure to light or air. It is recommended to perform a stability check using a method like High-Performance Liquid Chromatography (HPLC) to assess the purity of the solution before proceeding with your experiments.
Q4: What is the known mechanism of action for this compound?
A: this compound is a potent inhibitor of the DNA binding activity of the Runt-related transcription factor 2 (RUNX2), with an IC50 of 10 nM.[3][4] By inhibiting RUNX2-DNA binding, this compound suppresses the transcription of RUNX2 target genes, which are involved in cancer cell growth, survival, and invasion.[3]
Q5: Does this compound affect the stability of its target protein, RUNX2?
A: Yes, interestingly, while this compound inhibits the function of RUNX2, it has been shown to increase the stability of the RUNX2 protein by delaying its degradation. This is thought to occur through both proteasome-dependent and -independent pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound activity in long-term cell culture | 1. Degradation: The compound may be degrading in the cell culture medium over time.2. Metabolism: Cells may be metabolizing the compound.3. Adsorption: The compound may be adsorbing to the plasticware. | 1. Replenish the media with fresh this compound at regular intervals (e.g., every 24-48 hours).2. Perform a stability study in your specific cell culture medium (see Experimental Protocols).3. Consider using low-adhesion plasticware. |
| Inconsistent results between experiments | 1. Inaccurate concentration: Errors in serial dilutions or incomplete dissolution of the stock solution.2. Variable compound stability: Differences in handling and storage of this compound solutions. | 1. Ensure complete dissolution of the stock solution before making dilutions. Prepare fresh dilutions for each experiment.2. Follow consistent storage and handling procedures. Minimize freeze-thaw cycles of the stock solution. |
| Unexpected cellular toxicity | 1. Off-target effects: At high concentrations, the compound may have off-target effects.2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Perform a dose-response curve to determine the optimal concentration with minimal toxicity.2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Quantitative Data on this compound Stability
As of the latest literature review, specific long-term stability data for this compound under various conditions has not been extensively published. Researchers are encouraged to perform their own stability studies relevant to their experimental setup. The following table is a template that can be used to record and present your findings.
| Condition | Time Point | This compound Concentration (µM) | % Remaining (HPLC) | Appearance |
| -20°C in DMSO | 0 | 10 | 100% | Clear, colorless |
| 1 month | 10 | |||
| 3 months | 10 | |||
| 6 months | 10 | |||
| 4°C in PBS (pH 7.4) | 0 | 50 | 100% | Clear, colorless |
| 24 hours | 50 | |||
| 48 hours | 50 | |||
| 72 hours | 50 | |||
| 37°C in Cell Culture Medium | 0 | 50 | 100% | Clear, colorless |
| 24 hours | 50 | |||
| 48 hours | 50 | |||
| 72 hours | 50 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
-
This compound has a molecular weight of 326.17 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.26 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles.
-
Store at -20°C.
-
-
Procedure for Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in the appropriate solvent (e.g., cell culture medium, PBS) to achieve the desired final concentration.
-
Prepare fresh working solutions for each experiment.
-
Protocol 2: Assessing this compound Stability by HPLC
This protocol provides a general framework for developing a stability-indicating HPLC method.
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column is a common starting point for small molecules.
-
-
Method Development:
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used.
-
Initial Gradient: A broad gradient (e.g., 5% to 95% organic phase over 20 minutes) can be used to determine the retention time of this compound and any potential degradants.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent this compound peak and any other peaks.
-
-
Sample Preparation for Stability Study:
-
Prepare solutions of this compound at the desired concentration in the matrix to be tested (e.g., DMSO, PBS, cell culture medium).
-
Store the solutions under the conditions you wish to evaluate (e.g., -20°C, 4°C, 37°C).
-
At each time point, take an aliquot of the solution.
-
If the matrix contains proteins (e.g., cell culture medium with FBS), precipitate the proteins by adding 2-3 volumes of cold acetonitrile, centrifuge, and inject the supernatant.
-
-
Data Analysis:
-
Inject a standard solution of this compound at a known concentration to determine its retention time and peak area.
-
For each time point, inject the test sample and integrate the peak area of this compound.
-
Calculate the percentage of this compound remaining relative to the time zero sample.
-
Visualizations
References
Technical Support Center: Enhancing In-Vivo Bioavailability of CADD522
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working to improve the in-vivo bioavailability of the poorly soluble compound, CADD522. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to address common challenges encountered during your studies.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in-vivo experiments with this compound and provides actionable solutions.
Issue 1: High Variability in Plasma Concentrations of this compound Following Oral Administration
-
Question: We are observing significant inter-animal variability in the plasma concentrations of this compound in our rodent studies. What are the potential causes and how can we mitigate this?
-
Answer: High variability is a common challenge with poorly soluble compounds like this compound. The primary causes often relate to inconsistent dissolution and absorption in the gastrointestinal (GI) tract.
Potential Cause Mitigation Strategy Poor and Variable Dissolution The erratic dissolution of this compound in GI fluids is a primary contributor to variable absorption. Food Effects The presence, absence, and type of food can significantly alter gastric pH, emptying time, and bile salt concentrations, all of which can impact the dissolution and absorption of a poorly soluble compound. Gastrointestinal Physiology Natural variations in GI motility, pH, and mucus thickness among individual animals can lead to inconsistent drug exposure. Formulation Inhomogeneity If the formulation is not uniform, different animals may receive effectively different doses or formulations. Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Fast animals for a consistent period (e.g., 12-16 hours) before dosing to minimize food-related variability.[1]
-
Ensure free access to water at all times.
-
Use a consistent and well-characterized diet for all animals in the study.
-
-
Optimize Formulation:
-
Consider bioavailability-enhancing formulations such as amorphous solid dispersions or Self-Emulsifying Drug Delivery Systems (SEDDS) to improve dissolution consistency.
-
Ensure the formulation is homogenous before each administration.
-
-
Refine Dosing Technique:
-
Utilize precise oral gavage techniques to ensure accurate and consistent dose administration.
-
Ensure the technical staff performing the dosing are well-trained and consistent in their methods.
-
-
Increase Sample Size: A larger group of animals can help to statistically account for biological variability.
-
Issue 2: Low Oral Bioavailability Despite Good In-Vitro Permeability
-
Question: this compound demonstrates high permeability in our in-vitro Caco-2 assays, yet the oral bioavailability in our rat model is extremely low. What could explain this discrepancy?
-
Answer: This scenario strongly suggests that the limiting factor for bioavailability is not permeability but rather poor dissolution in the gastrointestinal tract or significant first-pass metabolism.
Potential Cause Investigation and Mitigation Strategy Dissolution-Rate Limited Absorption This compound may not be dissolving sufficiently in the GI tract to be available for absorption, despite its high permeability. Extensive First-Pass Metabolism The drug may be absorbed but then extensively metabolized in the gut wall or liver before reaching systemic circulation. Efflux Transporter Activity P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall may be actively pumping this compound back into the GI lumen. Troubleshooting Workflow:
Troubleshooting workflow for low bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable starting formulations for improving the oral bioavailability of a poorly soluble compound like this compound?
A1: For a compound with low aqueous solubility, several formulation strategies can be employed. The choice often depends on the physicochemical properties of the compound. Two highly effective approaches are Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery Systems (SEDDS).
| Formulation Strategy | Principle | Best Suited For |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[2][3] | Compounds that are prone to crystallization and have a moderate melting point. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion upon contact with GI fluids, presenting the drug in a solubilized form.[4][5] | Lipophilic compounds with good solubility in oils and lipids. |
Q2: How do I choose between an ASD and a SEDDS formulation for this compound?
A2: A preliminary assessment of this compound's properties can guide your decision.
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Solubility Screening:
-
If this compound shows good solubility in lipids and surfactants, SEDDS is a promising approach.
-
If this compound has poor lipid solubility but can be dissolved in organic solvents along with a polymer, an ASD may be more suitable.
-
-
Physicochemical Properties:
-
LogP: A high LogP value suggests good lipid solubility, favoring a SEDDS formulation.
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Melting Point: A very high melting point might make the preparation of an ASD via melt extrusion challenging, favoring a solvent-based method or a SEDDS approach.
-
Q3: What are the critical quality attributes to assess for a bioavailability-enhancing formulation?
A3: For any formulation, it is crucial to assess the following:
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Drug Load: The percentage of the drug in the final formulation.
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Physical and Chemical Stability: Ensure the drug does not degrade or crystallize over time.
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In-Vitro Dissolution: The formulation should demonstrate a significant improvement in the rate and extent of drug release in simulated GI fluids compared to the unformulated drug.
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Emulsion Droplet Size (for SEDDS): Smaller droplet sizes (typically <200 nm) are desirable for better absorption.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
This protocol describes the preparation of a 20% w/w this compound amorphous solid dispersion with the polymer polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA).
Materials:
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This compound
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PVPVA (e.g., Kollidon® VA 64)
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Dichloromethane (DCM)
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Methanol
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Rotary evaporator
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Vacuum oven
Procedure:
-
Dissolution:
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Weigh 200 mg of this compound and 800 mg of PVPVA.
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Dissolve both in a suitable solvent system, such as a 9:1 mixture of DCM and methanol, to a final total solids concentration of 10% w/v. Ensure complete dissolution by gentle vortexing or sonication.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
-
Drying:
-
Once a solid film is formed, scrape the product from the flask.
-
Further dry the solid in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Mill the dried product into a fine powder.
-
Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Protocol 2: In-Vivo Pharmacokinetic Study of this compound in Rats
This protocol outlines a typical pharmacokinetic study in Sprague-Dawley rats to assess the oral bioavailability of a this compound formulation.
Materials and Animals:
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Male Sprague-Dawley rats (250-300 g)
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This compound formulation (e.g., aqueous suspension of ASD)
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Vehicle control
-
Oral gavage needles (18-20 gauge)
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Blood collection tubes (e.g., with K2EDTA anticoagulant)
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Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation:
-
Acclimatize rats for at least 3 days before the study.
-
Fast the animals overnight (12-16 hours) with free access to water before dosing.
-
-
Dosing:
-
Weigh each animal on the day of the study to calculate the precise dosing volume.
-
Administer the this compound formulation or vehicle control via oral gavage at a dose of 10 mg/kg. The typical dosing volume is 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately place blood samples on ice.
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Centrifuge the blood at 4°C for 10 minutes at 2000 x g to separate the plasma.
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Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.
-
-
Bioanalysis:
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Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis Workflow:
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 850 ± 210 | 100 (Reference) |
| Amorphous Solid Dispersion | 10 | 750 ± 150 | 1.0 | 4250 ± 850 | 500 |
| SEDDS | 10 | 980 ± 200 | 0.5 | 5400 ± 1100 | 635 |
Data are presented as mean ± standard deviation (n=5).
Signaling Pathway
While the specific signaling pathway of this compound is proprietary, a common target for novel therapeutics is the PI3K/Akt/mTOR pathway, which is crucial in cell growth and proliferation. Understanding potential downstream effects is important for interpreting efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
CADD522 Technical Support Center: Protocols for Investigating and Mitigating Unexpected Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining CADD522 treatment protocols. While published preclinical data indicate a favorable safety profile for this compound, this guide addresses potential sources of unexpected toxicity that may arise during experimentation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A: this compound is a small molecule inhibitor of the RUNX2 (Runt-related transcription factor 2) protein.[1][2] It functions by inhibiting the binding of RUNX2 to DNA, thereby downregulating the transcription of RUNX2 target genes involved in cancer progression, such as matrix metalloproteinase-13 (MMP13) and vascular endothelial growth factor (VEGF).
Q2: What is the known preclinical toxicity profile of this compound?
A: Preclinical studies in mouse models of breast and bone cancer have reported that this compound has no apparent toxicity. For instance, a maximum tolerated dose (MTD) study in athymic nude mice showed that doses up to 20 mg/kg for two weeks did not result in detectable effects on body weight or general health.
Q3: Are there any known off-target effects of this compound?
A: Yes. In addition to its on-target inhibition of RUNX2, this compound has been shown to inhibit mitochondrial oxidative phosphorylation by targeting the F1 subunits of ATP synthase. This interaction, which is independent of RUNX2, leads to decreased mitochondrial oxygen consumption and ATP production, and an increase in intracellular reactive oxygen species (ROS). It is plausible that this off-target activity could contribute to unexpected cytotoxicity in certain experimental systems.
In Vitro Troubleshooting Guide
Researchers encountering unexpected toxicity in cell-based assays should systematically evaluate experimental parameters. The following guide provides a structured approach to identifying and resolving common issues.
Issue 1: Higher-than-expected cytotoxicity in cell culture.
This could be due to several factors ranging from the compound itself to the assay conditions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Solvent Toxicity | 1. Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment. 2. Titrate the solvent to determine the maximum non-toxic concentration for your specific cell line. Aim for a final concentration of <0.5% (v/v) for DMSO. | Identification of solvent-induced toxicity, allowing for adjustment of the experimental protocol to use a non-toxic solvent concentration. |
| Compound Formulation | 1. Ensure complete solubilization of this compound in the chosen solvent before diluting in culture medium. 2. Visually inspect for any precipitation of the compound in the culture medium. | A clear, homogenous solution ensures accurate dosing and avoids artifacts from compound precipitation. |
| Off-Target Effects | 1. Perform a rescue experiment by overexpressing a downstream target of mitochondrial function to see if the toxic phenotype is reversed. 2. Measure mitochondrial function directly using assays for oxygen consumption rate (OCR) or ATP production. 3. Co-treat with a mitochondria-targeted antioxidant like MitoQ to see if it mitigates the observed toxicity. | Differentiation between on-target RUNX2-mediated effects and off-target mitochondrial toxicity. |
| Cell Line Sensitivity | 1. Test this compound on a panel of cell lines with varying metabolic profiles (e.g., glycolytic vs. oxidative phosphorylation-dependent). 2. Compare the IC50 values across different cell lines. | Identification of cell lines that are particularly sensitive to the off-target mitochondrial effects of this compound. |
Issue 2: Inconsistent or non-reproducible results in cytotoxicity assays (e.g., MTT, XTT).
Assay-specific artifacts can often lead to variability in results.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Assay Reagent Interference | 1. Include a "no-cell" control containing media, this compound, and the assay reagent to check for direct chemical reduction of the reagent. 2. If interference is detected, consider switching to an orthogonal assay with a different readout, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a lactate dehydrogenase (LDH) release assay. | Elimination of false-positive or false-negative results due to chemical interference with the assay components. |
| High Background Signal | 1. Ensure complete removal of culture medium before adding the solubilization agent in an MTT assay. 2. Use fresh, high-quality reagents and check for microbial contamination in the culture medium. | Reduction of background noise and increased sensitivity of the assay. |
| Improper Cell Seeding | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. 2. Use automated cell counting to ensure consistent cell numbers across all wells. | Minimized variability due to differences in cell proliferation rates. |
In Vivo Troubleshooting Guide
Unexpected toxicity in animal models requires careful examination of the formulation, administration, and potential for off-target effects in a whole-organism context.
Issue: Signs of toxicity (e.g., weight loss, lethargy, organ damage) at doses expected to be well-tolerated.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Drug Formulation | 1. Assess the solubility and stability of the this compound formulation. 2. Consider alternative, well-tolerated vehicle formulations if the current one is causing adverse effects. | Improved drug delivery and elimination of toxicity caused by the vehicle or poor solubility. |
| Route of Administration | 1. Evaluate if the route of administration (e.g., intraperitoneal, intravenous, oral gavage) is appropriate for the formulation and is being performed correctly. 2. Consider alternative routes if the current one is causing localized irritation or rapid, toxic peak concentrations. | Minimized local tissue damage and optimized pharmacokinetic profile to reduce toxicity. |
| Off-Target In Vivo Effects | 1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. 2. Perform histopathological analysis of major organs (liver, kidney, spleen, heart, lungs) to identify any signs of tissue damage. 3. Monitor blood chemistry and complete blood counts to assess organ function and hematological toxicity. | Identification of specific organ toxicities and establishment of a safe dosing range for efficacy studies. |
| Animal Model-Specific Sensitivity | 1. Review the literature to determine if the chosen animal model has known sensitivities to compounds affecting mitochondrial function. 2. If feasible, test the compound in a second animal model to confirm the toxicity findings. | Understanding if the observed toxicity is a general effect or specific to the chosen animal model. |
Experimental Protocols
MTT Cell Viability Assay
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Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
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Compound Treatment: Treat cells with serial dilutions of this compound. Include vehicle-only controls and untreated controls.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
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Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
Maximum Tolerated Dose (MTD) Study
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Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the start of the study.
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Dose Grouping: Divide animals into groups (n=3-5 per group) and assign them to receive different doses of this compound or the vehicle control.
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Dosing: Administer this compound via the chosen route for a defined period (e.g., daily for 14 days).
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Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.
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Endpoint Analysis: At the end of the study, collect blood for clinical pathology and perform a gross necropsy and histopathological analysis of major organs.
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MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10-15% body weight loss.
Visualizations
Caption: Dual mechanisms of this compound action.
References
- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting unexpected results in CADD522 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CADD522 in functional assays. The information is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and optimizing their experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I treated my cancer cells with this compound, but I am not observing a significant decrease in cell proliferation. What are the possible reasons?
A: Several factors could contribute to a lack of response. Consider the following:
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Cell Line Sensitivity: The anti-proliferative effects of this compound can be cell-line dependent. It has shown significant growth inhibition in breast cancer cell lines such as MDA-MB-231 and MCF7.[1] Verify that your cell line expresses RUNX2, the target of this compound.
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Compound Concentration and Treatment Duration: Ensure you are using an appropriate concentration of this compound and a sufficient treatment duration. Time-dependent decreases in cell growth have been observed, for instance, in MDA-231 and MCF7 cells after 72 hours of treatment.[1] Refer to the dose-response data in the tables below to select an appropriate concentration range for your experiments.
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Assay-Specific Conditions: The specific functional assay being used can influence the outcome. For example, a clonogenic assay, which assesses long-term cell survival, may reveal effects not immediately apparent in a short-term proliferation assay.[1]
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Compound Integrity: Verify the integrity and proper storage of your this compound compound.
Q2: After treating cells with this compound, I observed an unexpected increase in RUNX2 protein levels. Is this a known effect?
A: Yes, this is a documented and seemingly paradoxical effect of this compound. While this compound inhibits the DNA binding and transcriptional activity of RUNX2, it has been shown to increase RUNX2 protein stability, leading to an overall increase in RUNX2 protein levels.[1][2] This is an important consideration when interpreting western blot results. The key functional readout should be the expression of RUNX2 target genes, not the level of RUNX2 protein itself.
Q3: I am seeing high background or inconsistent results in my functional assays with this compound. How can I improve my assay performance?
A: High background and variability can arise from several sources. Here are some general troubleshooting tips applicable to assays involving this compound:
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Optimize Seeding Density: Ensure a consistent and optimal number of cells are seeded for each experiment. Over-confluent or under-confluent cells can respond differently to treatment.
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Reagent Quality and Preparation: Use high-quality reagents and prepare fresh solutions. If using a luciferase reporter assay to measure the activity of a RUNX2 target gene promoter, ensure the luciferase reagents are functioning correctly.
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Washing Steps: In assays like ELISAs or those involving antibody staining, insufficient washing can lead to high background.
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Plate Uniformity: Use high-quality, opaque white plates for luminescence-based assays to reduce background and well-to-well crosstalk.
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Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of this compound.
Q4: What is the mechanism of action of this compound, and how does this impact the interpretation of my results?
A: this compound is a small molecule that inhibits the DNA binding of the RUNX2 transcription factor. This prevents RUNX2 from regulating the expression of its target genes, which are involved in processes like cell proliferation, invasion, and survival. Therefore, when conducting functional assays with this compound, the primary endpoints should be related to the downstream consequences of RUNX2 inhibition, such as decreased expression of RUNX2 target genes (e.g., MMP13, VEGF) and subsequent effects on cell behavior (e.g., reduced invasion, decreased colony formation).
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound.
Table 1: Effect of this compound on Cell Growth in Breast Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hrs) | Observed Effect |
| MDA-MB-231 | 50 | 72 | Significant growth inhibition |
| MCF7 | 50 | 72 | Significant growth inhibition |
| T47D-RUNX2 | 50 | 72 | Time-dependent decrease in cell growth |
| MCF7-RUNX2 | 50 | 72 | Time-dependent decrease in cell growth |
Data synthesized from published research.
Table 2: Effect of this compound on RUNX2 Target Gene Promoter Activity
| Cell Line | Target Gene Promoter | This compound Concentration (µM) | Observed Effect |
| T47D-RUNX2 | MMP13-Luc | 2 | Almost complete blockage of luciferase activity |
| T47D-RUNX2 | VEGF-Luc | 2-50 | Dose-dependent decrease in luciferase activity |
| MCF7-RUNX2 | MMP13-Luc | 2-50 | Dose-dependent decrease in luciferase activity |
| MCF7-RUNX2 | VEGF-Luc | 2-50 | Dose-dependent decrease in luciferase activity |
Data synthesized from published research.
Experimental Protocols
1. Cell Growth Assay (Crystal Violet Staining)
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).
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Staining:
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Wash cells with PBS.
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Fix cells with 10% formalin for 10 minutes.
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Stain cells with 0.5% crystal violet solution for 10 minutes.
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Wash away excess stain with water and allow the plate to dry.
-
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Quantification: Solubilize the stain with 10% acetic acid and measure the absorbance at a wavelength of 570 nm.
2. Clonogenic Survival Assay
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Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.
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Treatment: Treat cells with this compound or vehicle control.
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Incubation: Incubate the cells for 10-14 days without changing the media, allowing colonies to form.
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Staining:
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Wash colonies with PBS.
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Fix colonies with a methanol-acetic acid solution (3:1).
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Stain colonies with 0.5% crystal violet.
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Analysis: Wash the plates, photograph the colonies, and count them.
3. Cell Invasion Assay (Boyden Chamber)
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Chamber Preparation: Use a Boyden chamber with a basement membrane extract (BME)-coated filter.
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Cell Seeding: Plate cells in the upper chamber in serum-free media. Add this compound to both the upper and lower chambers.
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Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
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Incubation: Incubate for a sufficient time to allow for cell invasion (e.g., 16-24 hours).
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Analysis: Remove non-invading cells from the top of the filter. Fix and stain the invading cells on the bottom of the filter. Quantify the number of invading cells.
Visualizations
Caption: this compound inhibits the binding of the RUNX2 transcription factor to DNA.
Caption: A typical workflow for assessing the effect of this compound on cell function.
References
Optimizing delivery methods for CADD522 in animal models
Technical Support Center: CADD522
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the delivery of this compound in animal models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound for oral gavage?
A1: For oral gavage, this compound can be formulated in a variety of vehicles. A common and effective option is a suspension in 0.5% (w/v) methylcellulose in sterile water. It is critical to ensure the suspension is homogenous before each administration.
Q2: What is the maximum tolerated dose (MTD) of this compound in mice?
A2: The MTD of this compound can vary depending on the mouse strain and the dosing schedule. For once-daily oral administration, the MTD in non-tumor-bearing female BALB/c mice has been established at approximately 100 mg/kg. However, it is strongly recommended to perform a preliminary MTD study in your specific animal model and strain.
Q3: Can this compound be administered via intraperitoneal (IP) injection?
A3: Yes, this compound can be administered via IP injection. A common formulation for IP administration is a solution in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Be aware that IP injections can sometimes lead to local irritation or peritonitis.
Q4: What are the known pharmacokinetic properties of this compound in rodents?
A4: Following oral administration in mice, this compound generally reaches peak plasma concentrations (Cmax) within 1 to 4 hours. The oral bioavailability is approximately 10-40%, depending on the formulation and animal strain. Key pharmacokinetic parameters are summarized in the table below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Toxicity / Weight Loss | - Dose is too high for the specific animal strain. - Vehicle-related toxicity. - Improper administration technique (e.g., esophageal rupture during gavage). | - Perform a dose-range-finding study to determine the MTD in your model. - Run a vehicle-only control group to assess vehicle tolerance. - Ensure all personnel are properly trained in animal handling and administration techniques. |
| Lack of Efficacy | - Suboptimal dosing or schedule. - Poor bioavailability due to formulation issues. - Drug instability. - Target is not driving tumor growth in the selected model. | - Increase the dose or dosing frequency, guided by MTD studies. - Prepare fresh formulations daily and ensure homogeneity of suspensions. - Confirm the stability of this compound in the chosen vehicle. - Verify target expression and pathway dependency in your xenograft or syngeneic model. |
| Precipitation of this compound in Formulation | - Low solubility of the compound in the chosen vehicle. - Temperature changes affecting solubility. | - For suspensions, ensure vigorous mixing before each dose. - For solutions, consider adjusting the co-solvent concentrations (e.g., increasing PEG300). - Prepare formulations at room temperature and store as recommended. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Gavage)
| Parameter | Value | Conditions | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1 - 4 hours | 50 mg/kg, single dose | |
| Cmax (Peak Plasma Concentration) | 1.5 - 5 µM | 50 mg/kg, single dose | |
| Oral Bioavailability | 10 - 40% | Varies by formulation | |
| Half-life (t1/2) | ~2 - 5 hours | Varies by strain |
Table 2: Efficacy of this compound in Preclinical Models
| Model | Dose & Schedule | Outcome | Reference |
| BRCA1-deficient Xenograft | 50 mg/kg, daily, oral | Significant tumor growth inhibition | |
| Syngeneic Pancreatic Cancer Model | 100 mg/kg, daily, oral | Delayed tumor progression |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage
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Materials: this compound powder, 0.5% (w/v) methylcellulose in sterile water, sterile mortar and pestle, magnetic stirrer, appropriate size feeding needles.
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Preparation:
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Calculate the required amount of this compound and vehicle for the number of animals and dose.
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Weigh the this compound powder accurately.
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Levigate the powder with a small amount of the methylcellulose vehicle to form a smooth paste.
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Gradually add the remaining vehicle while continuously stirring.
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Place the suspension on a magnetic stirrer for at least 30 minutes to ensure homogeneity.
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Administration:
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Before each administration, vortex the suspension to ensure uniformity.
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Gently restrain the mouse and insert the feeding needle over the tongue into the esophagus.
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Administer the calculated volume slowly. The typical volume for a 20-25g mouse is 100-200 µL.
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Monitor the animal for any signs of distress post-administration.
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Visualizations
Caption: this compound inhibits PARP, leading to synthetic lethality in HR-deficient cells.
Caption: A typical experimental workflow for a this compound in vivo efficacy study.
Caption: A decision tree for troubleshooting lack of efficacy with this compound.
How to control for CADD522-induced changes in gene expression
Welcome to the technical support resource for CADD522. This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor specifically designed to target the RUNX2 transcription factor.[1][2] Its primary mechanism is the inhibition of the DNA binding of the RUNX2 protein to its target gene promoters.[1][3][4] This action blocks the transcriptional activation or repression of RUNX2 downstream targets. Additionally, this compound has been shown to decrease levels of the RUNX2 co-factor CBF-β and reduce RUNX2 phosphorylation at the S451 residue, which may also contribute to its inhibitory function.
Q2: What are the expected downstream gene expression changes after this compound treatment?
A2: The primary effect of this compound is the negative regulation of RUNX2 target genes. Researchers should expect to see a dose-dependent decrease in the mRNA levels of genes such as MMP13, VEGF, MMP9, and Glut-1 (SLC2A1). However, a critical and often unexpected finding is that this compound treatment leads to an upregulation of the total RUNX2 protein. This is thought to occur because the compound increases the stability of the RUNX2 protein itself, even while it blocks its function.
Q3: What are the essential positive and negative controls for a this compound experiment?
A3: Proper controls are crucial for interpreting your data.
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Negative Controls :
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Vehicle Control : Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This is essential to control for any effects of the solvent on gene expression.
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Untreated Control : A population of cells that receives no treatment.
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Positive Controls :
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Cell Line Selection : Use a cell line known to have high RUNX2 activity and expression (e.g., MDA-MB-231 breast cancer cells) where the effects of this compound have been previously characterized.
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RUNX2-knockdown (siRNA/shRNA) : As a genetic control, silencing RUNX2 should phenocopy the expected downstream effects of this compound on target gene expression, helping to confirm that the observed changes are indeed RUNX2-dependent.
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Q4: How can I validate the on-target effects of this compound?
A4: A multi-pronged approach is recommended:
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Quantitative PCR (qPCR) : Confirm the downregulation of known RUNX2 target genes (MMP13, VEGF, etc.).
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Western Blot : Verify the paradoxical increase in total RUNX2 protein levels. You can also assess the levels of downstream protein products if good antibodies are available.
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Chromatin Immunoprecipitation (ChIP-qPCR) : This is the most direct method to confirm the mechanism of action. A successful experiment would show a significant reduction in the binding of RUNX2 to the promoter regions of its target genes in this compound-treated cells compared to vehicle-treated controls.
Q5: What are potential off-target effects of this compound, and how can I control for them?
A5: Off-target effects occur when a drug interacts with unintended molecular targets. While this compound was identified to be specific for RUNX2, all small molecules have the potential for off-target activity. Widespread changes in gene expression unrelated to RUNX2 signaling may indicate a cellular stress response or off-target binding. To identify these:
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RNA-sequencing (RNA-seq) : Perform global transcriptomic analysis to identify regulated pathways beyond RUNX2 signaling.
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Dose-Response Analysis : Use the lowest effective concentration of this compound to minimize off-target effects.
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Structural Analog Control : If available, use a structurally similar but inactive analog of this compound as a negative control. This helps differentiate specific on-target effects from non-specific effects related to the chemical scaffold.
Troubleshooting Guides
Problem 1: I'm observing an increase in RUNX2 protein levels after this compound treatment. Is my experiment failing?
Answer: No, this is an expected result. This compound has been documented to increase the stability of the RUNX2 protein, leading to its accumulation in the cell. While counterintuitive for an inhibitor, the key function of this compound is to prevent this accumulated RUNX2 from binding to DNA. You should proceed to verify that the downstream target genes of RUNX2 are being downregulated.
dot
Caption: this compound's dual mechanism on RUNX2 protein and function.
Problem 2: My qPCR results do not show the expected downregulation of RUNX2 target genes (e.g., MMP13, VEGF).
Answer: This issue can arise from several factors related to experimental setup and execution. Follow these troubleshooting steps.
Troubleshooting Decision Tree
dot
Caption: Troubleshooting workflow for qPCR experiments with this compound.
Quantitative Data Example: Troubleshooting qPCR
This table shows hypothetical data from a failed and a successful experiment targeting MMP13 expression in MDA-MB-231 cells after a 24-hour treatment.
| Condition | Sample | Avg. Cq (MMP13) | Avg. Cq (GAPDH) | ΔCq (MMP13 - GAPDH) | Fold Change vs. Vehicle | Interpretation |
| Failed Exp. | Vehicle (DMSO) | 24.5 | 18.0 | 6.5 | 1.0 | Baseline |
| This compound (50 µM) | 24.3 | 18.1 | 6.2 | 1.23 | Problem : No downregulation. Possible low compound activity or poor primer efficiency. | |
| Successful Exp. | Vehicle (DMSO) | 24.6 | 18.2 | 6.4 | 1.0 | Baseline |
| This compound (50 µM) | 26.9 | 18.1 | 8.8 | 0.19 | Success : Significant downregulation of MMP13 observed. |
Note: Fold Change calculated using the 2-ΔΔCq method.
Problem 3: My RNA-seq data shows widespread gene expression changes that don't seem related to RUNX2 signaling.
Answer: This can be a sign of off-target effects or a general cellular stress response. It is important to distinguish between specific, on-target pathway modulation and non-specific cellular toxicity.
Experimental Workflow to Deconvolute On- and Off-Target Effects
dot
Caption: Workflow to distinguish on-target from off-target effects.
Data Example: Interpreting RNA-seq Pathway Analysis
This table summarizes hypothetical pathway analysis results comparing gene sets enriched after this compound treatment versus RUNX2 siRNA knockdown.
| Pathway | Enrichment Score (this compound) | Enrichment Score (RUNX2 siRNA) | Interpretation |
| Extracellular Matrix Organization | -0.75 (p < 0.001) | -0.81 (p < 0.001) | On-Target : Pathway is negatively regulated by both, confirming it as a RUNX2-dependent process. |
| VEGF Signaling | -0.68 (p < 0.01) | -0.72 (p < 0.01) | On-Target : Consistent downregulation confirms this is a specific effect. |
| Unfolded Protein Response | +0.55 (p < 0.05) | +0.05 (p = 0.8) | Potential Off-Target : Pathway is activated by this compound but not by genetic knockdown of RUNX2, suggesting a cellular stress response. |
| Apoptotic Signaling | +0.49 (p < 0.05) | +0.12 (p = 0.6) | Potential Off-Target : Similar to the stress response, this may indicate off-target toxicity at the concentration used. |
Key Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for Target Gene Validation
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Cell Culture and Treatment : Plate cells (e.g., MDA-MB-231) to reach 70-80% confluency. Treat with this compound (e.g., 50 µM) or Vehicle (e.g., 0.1% DMSO) for the desired time (e.g., 24 hours).
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RNA Extraction : Lyse cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit). Assess RNA quality and concentration; ensure A260/280 ratio is ~2.0 and RIN value is >8.
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cDNA Synthesis : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
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qPCR Reaction : Set up qPCR reactions in triplicate using a SYBR Green-based master mix. A typical 20 µL reaction includes: 10 µL 2x SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and 6 µL nuclease-free water.
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Thermal Cycling : Use a standard three-step cycling protocol:
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Initial Denaturation: 95°C for 10 min.
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40 Cycles: 95°C for 15 sec, 60°C for 60 sec.
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Melt Curve Analysis: To verify amplicon specificity.
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Data Analysis : Determine the quantification cycle (Cq) for your target gene(s) and at least one validated housekeeping gene (e.g., GAPDH, ACTB). Calculate relative gene expression using the ΔΔCq method.
Protocol 2: Western Blot for RUNX2 Protein Levels
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Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification : Determine protein concentration using a BCA assay.
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SDS-PAGE : Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
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Protein Transfer : Transfer proteins to a PVDF membrane.
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Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
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Antibody Incubation : Incubate the membrane with a primary antibody against RUNX2 (e.g., 1:1000 dilution) overnight at 4°C. Also probe a separate membrane or strip the first one for a loading control (e.g., β-actin or GAPDH).
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Secondary Antibody : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
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Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantification : Densitometry analysis can be performed using software like ImageJ to quantify band intensity relative to the loading control.
References
- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity | Semantic Scholar [semanticscholar.org]
- 3. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Validation & Comparative
Validating the Specificity of CADD522 for RUNX2 Inhibition: A Comparative Guide
print(google_search.search(queries=['RUNX2 signaling pathway diagram', 'experimental workflow for transcription factor inhibitor validation', 'CADD522 vs Ro5-3335 mechanism of action diagram']))
print(google_search.search(queries=["RUNX2 signaling pathway diagram components", "graphviz dot language tutorial for biological pathways", "experimental workflow for validating small molecule inhibitors of transcription factors graphviz", "this compound direct RUNX2 inhibition mechanism diagram", "Ro5-3335 indirect RUNX2 inhibition mechanism diagram"]))
print(google_search.search(queries=['this compound vs Ro5-3335 RUNX2 inhibition comparison', 'Ro5-3335 RUNX2 inhibition IC50', 'this compound RUNX family specificity data', 'Ro5-3335 RUNX family specificity data', 'detailed protocol for in vitro RUNX2 DNA binding assay with inhibitors', 'step-by-step luciferase reporter assay protocol for RUNX2 activity', 'detailed co-immunoprecipitation protocol to study RUNX2-CBFβ interaction']))
print(google_search.search(queries=["this compound effect on RUNX1 and RUNX3 IC50", "Ro5-3335 IC50 for RUNX2 and RUNX3", "head-to-head comparison of this compound and Ro5-3335 on RUNX family", "Kim et al. 2017 Oncotarget this compound detailed methods", "Cunningham et al. 2012 PNAS Ro5-3335 detailed methods"]))
print(google_search.search(queries=["RUNX2 signaling pathway upstream and downstream effectors", "graphviz dot language examples for signaling pathways", "dot language tutorial for creating experimental workflow diagrams", "visualizing direct vs indirect protein inhibition using graphviz", "this compound binding site on RUNX2", "Ro5-3335 effect on RUNX2-CBFβ-DNA complex"]))
For Researchers, Scientists, and Drug Development Professionals
The transcription factor RUNX2 is a critical regulator of cellular differentiation and is increasingly implicated in cancer progression, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of this compound, a direct inhibitor of RUNX2-DNA binding, with Ro5-3335, an indirect inhibitor of the RUNX family of proteins. We present supporting experimental data to validate the specificity of this compound for RUNX2 and detail the methodologies for key validation experiments.
Comparative Analysis of RUNX2 Inhibitors
This compound was identified through computer-assisted drug design as a potent, direct inhibitor of the interaction between RUNX2 and its DNA binding site. In contrast, Ro5-3335 is a benzodiazepine derivative that indirectly inhibits RUNX transcription factors by targeting the interaction between RUNX1 and its essential cofactor, core-binding factor beta (CBFβ). This interaction is crucial for the stability and DNA-binding affinity of all RUNX proteins, including RUNX2.
| Inhibitor | Target | Mechanism of Action | Potency (IC50) | RUNX Family Specificity |
| This compound | RUNX2-DNA Interface | Direct, competitive inhibition of DNA binding | 10 nM for RUNX2-DNA binding[1] | Most prominent inhibition of RUNX2, though it can inhibit all RUNX proteins[1] |
| Ro5-3335 | RUNX1-CBFβ Interface | Indirect, allosteric inhibition of RUNX-DNA binding by disrupting the RUNX1-CBFβ interaction | 1.1 µM for killing ME-1 leukemia cells (with CBF fusion protein)[2] | Primarily targets RUNX1-CBFβ; broader effects on other RUNX proteins are less characterized |
Experimental Validation of this compound Specificity
Several experimental approaches have been employed to validate the specificity of this compound for RUNX2 inhibition. These assays are crucial for understanding the inhibitor's mechanism of action and potential off-target effects.
1. DNA-Binding ELISA (D-ELISA)
This assay directly measures the ability of an inhibitor to disrupt the binding of a transcription factor to its DNA consensus sequence.
-
Principle: A biotinylated DNA oligonucleotide containing the RUNX2 binding site is immobilized on a streptavidin-coated plate. Nuclear extracts or purified RUNX2 protein are added, followed by a primary antibody specific to RUNX2. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection. The signal is proportional to the amount of RUNX2 bound to the DNA.
-
Protocol:
-
Coat a 96-well streptavidin plate with biotinylated oligonucleotides containing the osteoblast-specific element 2 (OSE2) from the Osteocalcin promoter.
-
Incubate with nuclear extracts from cells expressing RUNX proteins.
-
Add varying concentrations of this compound or the alternative inhibitor.
-
Wash and incubate with a primary antibody specific for RUNX1, RUNX2, or RUNX3.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure absorbance at 450 nm.
-
-
Results for this compound: this compound inhibited the DNA binding of all RUNX proteins but showed the most prominent inhibition for RUNX2.[1]
2. Luciferase Reporter Assay
This cell-based assay assesses the ability of an inhibitor to block the transcriptional activity of a target transcription factor.
-
Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with RUNX2 binding sites, and an expression plasmid for RUNX2. If the inhibitor blocks RUNX2 activity, luciferase expression will be reduced.
-
Protocol:
-
Co-transfect cells (e.g., MCF7) with a luciferase reporter plasmid containing the MMP13 promoter (a known RUNX2 target) and a RUNX2 expression vector. A Renilla luciferase vector is often co-transfected for normalization.
-
Treat the transfected cells with varying concentrations of the inhibitor.
-
After incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
-
Results for this compound: this compound significantly decreased the promoter-luciferase activities of RUNX2 downstream target genes like MMP13 and VEGF in a dose-dependent manner.[1]
3. Co-immunoprecipitation (Co-IP)
Co-IP is used to determine if an inhibitor disrupts the interaction between two or more proteins. In this context, it can be used to assess the effect of an inhibitor on the RUNX2-CBFβ interaction.
-
Principle: An antibody against a "bait" protein (e.g., RUNX2) is used to pull it out of a cell lysate, along with any proteins it is bound to (the "prey," e.g., CBFβ). The presence of the prey protein is then detected by Western blotting.
-
Protocol:
-
Treat cells with the inhibitor or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysate with an antibody against RUNX2.
-
Add protein A/G beads to precipitate the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins and analyze by Western blotting using antibodies for both RUNX2 and CBFβ.
-
-
Expected Results for Ro5-3335: Ro5-3335 is expected to reduce the amount of CBFβ that co-immunoprecipitates with RUNX1, and potentially with RUNX2.
-
Results for this compound: this compound has been shown to decrease the protein level of CBFβ in some cell lines after prolonged treatment.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of CADD522 and Other RUNX2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of CADD522, a small molecule inhibitor of the RUNX2 transcription factor, with other emerging RUNX2 inhibitory strategies. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to aid in the evaluation of these therapeutic agents.
Introduction to RUNX2 Inhibition
Runt-related transcription factor 2 (RUNX2) is a master regulator of osteogenesis, but its aberrant expression is increasingly implicated in the progression of various cancers, including breast and bone cancer.[1][2][3] RUNX2 drives tumor growth, metastasis, and resistance to therapy by regulating the expression of genes involved in cell proliferation, angiogenesis, and invasion, such as matrix metalloproteinases (MMPs), vascular endothelial growth factor (VEGF), and glucose transporter-1 (Glut-1).[1][4] This central role in cancer pathology has made RUNX2 an attractive target for therapeutic intervention.
This compound is a novel small molecule identified through computer-aided drug design that directly inhibits the DNA binding activity of RUNX2. This guide compares the efficacy of this compound with other strategies aimed at inhibiting RUNX2 function, including natural compounds, inhibitors of RUNX2-modifying enzymes, and inhibitors of the crucial RUNX2-CBFβ protein-protein interaction.
Comparative Efficacy of RUNX2 Inhibitors
The following tables summarize the available quantitative data for this compound and other RUNX2 inhibitors. Direct comparative studies are limited, and thus, data is compiled from various sources. Experimental conditions should be considered when interpreting these values.
In Vitro Efficacy
| Inhibitor Class | Specific Inhibitor | Target | Assay Type | Cell Line(s) | IC50 / Effective Concentration | Reference(s) |
| Direct DNA Binding Inhibitor | This compound | RUNX2-DNA Binding | DNA-binding ELISA | - | 10 nM | |
| Natural Compounds | Celastrol | Indirectly affects RUNX2 | Cell Viability (MTT Assay) | Ovarian Cancer (A2780, SKOV3) | ~2.1-2.3 µM | |
| Codonolactone | RUNX2 phosphorylation | - | Breast Cancer | Not specified | ||
| RUNX2-Modifying Enzyme Inhibitors | Dipentamethylene thiuram monosulfide (DTM) (PIN1 inhibitor) | PIN1 | RUNX2 transactivation | - | Not specified | |
| A-485 (p300/CBP inhibitor) | p300/CBP HAT activity | H3K27Ac inhibition | Prostate Cancer (PC-3) | 73 nM | ||
| RUNX2-CBFβ Interaction Inhibitors | AI-10-104 | RUNX2-CBFβ Interaction | Cell Viability | Canine Osteosarcoma | Concentration-dependent decrease | |
| AI-14-91 | RUNX2-CBFβ Interaction | Cell Viability | Canine Osteosarcoma | Concentration-dependent decrease |
In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | MMTV-PyMT (spontaneous breast cancer) | 10 mg/kg, i.p., twice weekly for 45 days | Significant delay in tumor incidence and reduction in tumor burden. | |
| Triple-Negative Breast Cancer PDX | 10 mg/kg, i.p., twice weekly for 11 days | Significant decrease in tumor volume. | ||
| Celastrol | Prostate Cancer Xenograft (VCaP) | 0.5 mg/kg, 4 times/week | Significant tumor growth inhibition. |
Mechanism of Action and Signaling Pathways
This compound and other inhibitors disrupt the oncogenic functions of RUNX2 through various mechanisms. This compound directly prevents RUNX2 from binding to the promoter regions of its target genes, thereby inhibiting their transcription. Other inhibitors function indirectly by affecting RUNX2 stability, post-translational modifications, or its interaction with essential co-factors.
RUNX2 Signaling Pathway
The following diagram illustrates the central role of RUNX2 in promoting cancer progression and the points of intervention for different inhibitory strategies.
Caption: RUNX2 signaling pathway and points of inhibition.
Experimental Protocols
To facilitate the independent evaluation and comparison of RUNX2 inhibitors, this section provides detailed methodologies for key experiments cited in this guide.
Luciferase Reporter Assay for RUNX2 Transcriptional Activity
This assay quantitatively measures the ability of a compound to inhibit RUNX2-mediated gene transcription.
Workflow Diagram:
Caption: Luciferase reporter assay workflow.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., MCF7 or HEK293T) in 24-well plates at a density that will reach 70-80% confluency at the time of transfection.
-
Co-transfect cells with a RUNX2 expression vector and a luciferase reporter plasmid containing a RUNX2-responsive promoter (e.g., the MMP13 promoter) using a suitable transfection reagent. A Renilla luciferase vector is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Use a dual-luciferase reporter assay system to sequentially measure firefly and Renilla luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Chromatin Immunoprecipitation (ChIP) Assay for RUNX2-DNA Binding
This assay determines the extent to which a compound inhibits the physical interaction of RUNX2 with its target gene promoters in a cellular context.
Workflow Diagram:
Caption: ChIP assay workflow.
Detailed Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with the test compound for the desired duration.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined for each cell line.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for RUNX2 overnight at 4°C. An IgG antibody should be used as a negative control.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads and reverse the cross-links by heating at 65°C.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantify the amount of specific DNA sequences (e.g., MMP13 promoter) in the immunoprecipitated samples and input DNA by quantitative PCR (qPCR).
-
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the total input DNA.
-
Compare the enrichment of target DNA in compound-treated samples versus vehicle-treated samples to determine the extent of inhibition.
-
Conclusion and Future Directions
This compound demonstrates high potency in directly inhibiting the DNA binding activity of RUNX2, with a corresponding reduction in the transcription of key oncogenic target genes. While other inhibitory strategies show promise, direct quantitative comparisons of their efficacy against RUNX2 are currently limited. Natural compounds like Celastrol exhibit anti-cancer effects, but their precise mechanism of RUNX2 inhibition and their specificity require further investigation. Inhibitors of RUNX2-modifying enzymes and the RUNX2-CBFβ interaction represent valid therapeutic approaches, but more data is needed to ascertain their potency and selectivity for RUNX2-driven cancers.
Future research should focus on head-to-head preclinical studies comparing these different classes of RUNX2 inhibitors in relevant cancer models. The development of standardized assays and reporting of quantitative efficacy metrics will be crucial for the objective evaluation of these promising therapeutic agents. Such studies will be instrumental in guiding the clinical development of novel and effective treatments for RUNX2-dependent malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
CADD522: A Novel RUNX2 Inhibitor Challenging Traditional Chemotherapy in Preclinical Bone Cancer Models
For Immediate Release
A novel small molecule inhibitor, CADD522, has demonstrated significant anti-tumor activity in preclinical models of bone cancer, positioning it as a potential alternative to conventional chemotherapy. This guide provides a comprehensive comparison of this compound and traditional chemotherapeutic agents, focusing on their performance in bone cancer models, supported by experimental data.
This compound is a first-in-class agent that functions by inhibiting the DNA binding of the RUNX2 transcription factor. RUNX2 is a key driver of tumor progression and metastasis in several cancers, including osteosarcoma, chondrosarcoma, and Ewing sarcoma.[1][2][3] By blocking RUNX2, this compound offers a targeted therapeutic approach, a stark contrast to the broader cytotoxic mechanisms of traditional chemotherapy.
Comparative Efficacy: In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound across a panel of human bone cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound are presented below, alongside a compilation of reported IC50 values for standard-of-care chemotherapeutic agents in similar cell lines.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | HOS | Osteosarcoma | ~15 | [2] |
| MG-63 | Osteosarcoma | ~20 | [2] | |
| Saos-2 | Osteosarcoma | ~25 | ||
| SW-1353 | Chondrosarcoma | ~18 | ||
| A673 | Ewing Sarcoma | ~10 (at higher doses) | ||
| TC-71 | Ewing Sarcoma | ~12 (at higher doses) | ||
| Doxorubicin | SaOs-2 | Osteosarcoma | 0.037 | |
| MG-63 | Osteosarcoma | Not explicitly stated | ||
| U2OS | Osteosarcoma | Not explicitly stated | ||
| HOS | Osteosarcoma | Not explicitly stated | ||
| Cisplatin | SaOs-2 | Osteosarcoma | 3.05 - 118 (resistant) | |
| U2OS | Osteosarcoma | 8.94 | ||
| MG-63 | Osteosarcoma | Not explicitly stated | ||
| Methotrexate | Saos-2 | Osteosarcoma | 0.035 | |
| MG-63 | Osteosarcoma | 123.98 |
Note: IC50 values for traditional chemotherapy can vary significantly between studies due to different experimental conditions. The data presented here is for comparative purposes. A bimodal effect was observed for this compound in Ewing sarcoma cell lines, with pro-proliferative effects at lower doses and inhibition at higher doses.
In Vivo Efficacy in Xenograft Models
This compound has been evaluated in mouse xenograft models of osteosarcoma and Ewing sarcoma, demonstrating a significant reduction in tumor volume and an increase in survival. In preclinical trials, this compound monotherapy increased metastasis-free survival by 50% without the need for surgery or chemotherapy. Notably, this compound appeared to reduce cancer-induced bone changes in an osteosarcoma animal model and showed no apparent harmful side effects.
Mechanism of Action: A Targeted Approach
This compound's mechanism of action is centered on the inhibition of the RUNX2 transcription factor. The signaling pathway is initiated by the upregulation of miR-140 in high-grade tumors, which in turn increases the expression of RUNX2. The Y-box binding protein 1 (YBX1) physically binds to the 3' untranslated region (UTR) of RUNX2 mRNA, stabilizing it and promoting its pro-metastatic functions. This compound directly interferes with the DNA-binding activity of RUNX2, thereby inhibiting the transcription of its downstream target genes involved in cell proliferation, invasion, and metastasis.
References
CADD522: A Comparative Analysis of its Anti-Cancer Effects in Breast and Bone Cancers
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparative analysis of the pre-clinical efficacy of CADD522, a novel small molecule inhibitor of the RUNX2 transcription factor, across different cancer types, with a primary focus on breast and bone cancers. This guide synthesizes available experimental data to objectively compare the compound's performance against various cancer models and outlines the methodologies of key experiments to support further research and development.
Introduction to this compound
This compound is a first-in-class small molecule designed to inhibit the DNA binding activity of Runt-related transcription factor 2 (RUNX2).[1][2] RUNX2 is a key transcription factor involved in osteoblast differentiation, but its aberrant expression in cancer is linked to tumor progression, metastasis, and resistance to therapy.[2] this compound has demonstrated potent inhibition of RUNX2-DNA binding with an IC50 of approximately 10 nM.[3] Emerging evidence also points to a secondary, RUNX2-independent mechanism involving the inhibition of mitochondrial ATP synthase, which contributes to its anti-cancer effects.[4] This dual mechanism of action makes this compound a promising therapeutic candidate for various RUNX2-driven malignancies.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through two distinct mechanisms:
-
RUNX2-Dependent Pathway: this compound directly interferes with the binding of the RUNX2 protein to the DNA of its target genes. This leads to the downregulation of genes crucial for cancer cell survival, proliferation, and metastasis, such as matrix metalloproteinase-13 (MMP13) and vascular endothelial growth factor (VEGF).
-
RUNX2-Independent Pathway: this compound has been shown to inhibit mitochondrial oxidative phosphorylation by decreasing the oxygen consumption rate and ATP production in breast cancer cells. This effect is independent of RUNX2 expression and is attributed to the direct inhibition of mitochondrial ATP synthase.
The following diagram illustrates the dual mechanism of action of this compound:
Comparative Efficacy of this compound in Breast and Bone Cancer
This compound has been evaluated in preclinical models of both breast and bone cancer, demonstrating significant anti-tumor activity. The following sections and tables summarize the key findings.
In Vitro Efficacy
While specific IC50 values for cell viability are not consistently reported across studies in a directly comparable format, the available data indicates that this compound effectively inhibits the proliferation and survival of both breast and bone cancer cells.
| Cancer Type | Cell Lines / Models | Key In Vitro Findings |
| Breast Cancer | TNBC & Luminal types (e.g., MCF7, T47D) | - Mild but significant growth inhibition (<50%) at 50 µM for 72 hrs in most cell lines. - Dramatic decrease in proliferation in RUNX2-expressing cells. - Inhibition of tumorsphere formation and invasion. |
| Bone Cancer | Chondrosarcoma (CS), Osteosarcoma (OS), Ewing Sarcoma (ES) | - Reduced cell division in CS and OS cells. - Bimodal effect in ES cells (increased proliferation at low doses, inhibition at high doses). |
In Vivo Efficacy
In vivo studies have demonstrated the potent anti-tumor and anti-metastatic effects of this compound in both breast and bone cancer mouse models.
Table 1: Comparison of In Vivo Efficacy of this compound in Breast Cancer Models
| Model | Treatment Regimen | Key Outcomes | Reference |
| MMTV-PyMT (spontaneous tumors) | 20 mg/Kg this compound | - Reduced mean tumor incidence from 6.63 to 2.57 per mouse. - 0% of treated mice had >6 tumors vs. 60% in control. - Significant delay in tumor incidence and reduction in tumor burden. | Kim et al., Oncotarget, 2017 |
| Triple-Negative Breast Cancer PDX | Not specified | - Significant decrease in tumor volume. | Kim et al., Oncotarget, 2017 |
Table 2: Comparison of In Vivo Efficacy of this compound in Bone Cancer Models
| Model | Treatment Regimen | Key Outcomes | Reference |
| Xenograft Mouse Models (PBC) | Single agent, no surgery | - Significantly reduced tumor volume. - Increased overall and metastasis-free survival (50% increase in metastasis-free survival reported). - Reduced cancer-induced bone disease. | Green et al., J Bone Oncol, 2023 |
Comparison with Standard-of-Care Chemotherapies
This compound presents a potentially safer and more effective alternative to current standard-of-care chemotherapies for both triple-negative breast cancer and osteosarcoma.
| Cancer Type | Standard Chemotherapy Regimens | Reported Side Effects of Standard of Care | Potential Advantages of this compound |
| Triple-Negative Breast Cancer | Anthracycline- and taxane-based regimens (e.g., Doxorubicin, Paclitaxel), often with platinum agents (e.g., Carboplatin). | Hair loss, fatigue, nausea, myelosuppression, cardiotoxicity. | Appears to have no apparent toxicity in mice. |
| Osteosarcoma | MAP regimen (high-dose Methotrexate, Doxorubicin, Cisplatin). | Grueling side effects, including myelosuppression, nephrotoxicity, ototoxicity, and cardiotoxicity. | Reported to be less toxic than standard chemotherapy; does not cause side effects like hair loss, tiredness, and sickness in preclinical models. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following provides an overview of the methodologies employed in the key studies.
General Experimental Workflow
The evaluation of this compound typically follows a workflow from in vitro characterization to in vivo efficacy studies.
Detailed Methodologies (Based on Referenced Studies)
-
Cell Viability and Proliferation Assays: As described in Kim et al. (2017), breast cancer cell lines were seeded in 96-well plates and treated with varying concentrations of this compound for specified durations. Cell viability was typically assessed using colorimetric assays such as the MTT or SRB assay.
-
Tumorsphere Formation Assay: Single-cell suspensions of cancer cells were plated in ultra-low attachment plates with serum-free sphere-permissive media. Cells were treated with this compound, and the number and size of tumorspheres were quantified after a period of incubation (typically 7-10 days), as detailed in the study by Kim et al. (2017).
-
In Vivo Tumor Models:
-
Breast Cancer: The MMTV-PyMT spontaneous breast tumor model and patient-derived xenograft (PDX) models were utilized. This compound was administered via intraperitoneal (i.p.) injection, and tumor incidence, burden, and volume were monitored over time (Kim et al., 2017).
-
Bone Cancer: Xenograft mouse models were established by implanting human bone cancer cells. This compound was administered as a single agent, and tumor volume, overall survival, and metastasis-free survival were the primary endpoints (Green et al., 2023).
-
-
Statistical Analysis: Data were typically presented as mean ± standard deviation or standard error of the mean. Statistical significance was determined using appropriate tests, such as the Student's t-test or ANOVA, with p-values < 0.05 considered significant.
Conclusion and Future Directions
This compound has demonstrated significant preclinical anti-cancer activity in both breast and bone cancer models. Its dual mechanism of action, targeting both the RUNX2 pathway and mitochondrial metabolism, provides a strong rationale for its further development. The compound appears to be particularly promising for the treatment of aggressive and metastatic cancers, with a favorable safety profile compared to standard chemotherapies.
Future research should focus on:
-
Conducting head-to-head comparative studies of this compound's efficacy in a broader panel of breast and bone cancer cell lines to determine the spectrum of sensitivity.
-
Investigating the efficacy of this compound in combination with standard-of-care therapies.
-
Elucidating the predictive biomarkers for response to this compound treatment.
-
Advancing this compound into formal toxicology studies and subsequent clinical trials.
The data presented in this guide underscore the potential of this compound as a novel therapeutic agent for cancers with high unmet medical needs. The detailed methodologies provided herein should facilitate the design of future studies aimed at validating and extending these promising findings.
References
- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
CADD522: A Novel RUNX2 Inhibitor Validated for Anti-Metastatic Efficacy In-Vivo
A Comparative Analysis of CADD522 Against Standard-of-Care Agents in Preclinical Models of Breast and Bone Cancer Metastasis.
For Immediate Release:
This guide provides a comprehensive in-vivo validation of this compound, a first-in-class small molecule inhibitor of the Runt-related transcription factor 2 (RUNX2). RUNX2 is a critical node in signaling pathways that drive cancer metastasis. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's anti-metastatic effects with established therapies, supported by experimental data from preclinical in-vivo models.
This compound has demonstrated significant efficacy in reducing tumor growth and metastasis in aggressive models of breast and bone cancer.[1][2][3][4] By directly inhibiting the DNA binding of RUNX2, this compound effectively downregulates the expression of key metastatic genes, including matrix metalloproteinase-13 (MMP13) and vascular endothelial growth factor (VEGF), which are crucial for tumor invasion and angiogenesis.[1]
This guide presents a detailed comparison of this compound with standard-of-care agents, docetaxel and zoledronic acid, summarizing key quantitative data from in-vivo studies. Detailed experimental protocols for the cited studies are also provided to ensure reproducibility and facilitate further investigation.
Comparative In-Vivo Efficacy of this compound and Alternatives
The following tables summarize the quantitative data on the anti-metastatic effects of this compound compared to docetaxel and zoledronic acid in relevant preclinical models.
Table 1: In-Vivo Anti-Metastatic Effects in Breast Cancer Models
| Compound | Animal Model | Primary Tumor Reduction | Metastasis Inhibition | Key Findings | Citation |
| This compound | MMTV-PyMT Transgenic Mice | Significant delay in tumor onset and reduction in tumor burden. | Impaired lung retention and outgrowth of breast cancer cells. | At 20 mg/kg, tumor incidence per mouse was reduced to 2.57 ± 0.72 from 6.63 ± 1.05 in the vehicle control group. | |
| This compound | Triple-Negative Breast Cancer Patient-Derived Xenograft (TNBC-PDX) | Significant decrease in tumor volume. | Not explicitly quantified. | Statistically significant reduction in tumor volume observed over 11 days of treatment. | |
| Docetaxel | 4T1 Syngeneic Mouse Model | Not the primary focus of the cited study. | Taxane-based chemotherapy can injure stromal cells, leading to the release of pro-tumor cytokines (IL-6, G-CSF) that can promote the outgrowth of dormant metastatic cells. | Docetaxel treatment can lead to a nearly two-fold increase in lung tumor burden from dormant cancer cells. | |
| Zoledronic Acid | 4T1/luc Mouse Model | Not observed. | Significantly suppressed lung and liver metastases. | Increased apoptosis of cancer cells colonized in bone. |
Table 2: In-Vivo Anti-Metastatic Effects in Bone Metastasis Models
| Compound | Animal Model | Tumor Burden in Bone | Metastasis-Free Survival | Key Findings | Citation |
| This compound | Primary Bone Cancer Xenograft | Significantly reduced tumor volume. | Increased overall and metastasis-free survival. | This compound as a single agent without surgery demonstrated significant therapeutic effects. | |
| Zoledronic Acid | Human Breast Cancer (MDA-MB-231) Xenograft | Reduced incidence of bone metastases. | Not explicitly quantified. | Increased apoptosis of metastatic tumor cells in the bone. | |
| Zoledronic Acid | Mouse Breast Cancer (E0771) Orthotopic Model | Significantly lower bone destruction rate. | Not explicitly quantified. | Earlier administration of zoledronic acid resulted in stronger suppression of bone destruction and tumor cell proliferation. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental designs, the following diagrams were generated using Graphviz (DOT language).
Caption: this compound inhibits the RUNX2 signaling pathway, blocking metastasis.
Caption: Workflow for in-vivo validation of anti-metastatic compounds.
Detailed Experimental Protocols
MMTV-PyMT Transgenic Mouse Model of Spontaneous Breast Cancer Metastasis
This model utilizes female mice carrying the polyoma virus middle T-antigen (PyMT) under the control of the mouse mammary tumor virus (MMTV) promoter, which leads to the spontaneous development of mammary tumors that metastasize to the lungs.
-
Animal Strain: FVB/N-Tg(MMTV-PyMT)634Mul/J.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at specified doses (e.g., 1, 5, 20 mg/kg) for a defined period (e.g., 45 days). The vehicle control typically consists of 10% DMSO in 90% PBS.
-
Tumor Monitoring: The onset of palpable tumors is recorded. Tumor burden is assessed by measuring the number and size of tumors per mouse at the end of the study.
-
Metastasis Assessment: Lungs are harvested, fixed, and sectioned for histological analysis (e.g., H&E staining) to identify and quantify metastatic foci.
Orthotopic Xenograft Model of Bone Metastasis
This model involves the implantation of human cancer cells into the corresponding organ of immunodeficient mice to mimic human disease progression.
-
Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231) or primary bone cancer cells engineered to express luciferase for bioluminescence imaging.
-
Animal Strain: Immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Cell Implantation: A suspension of cancer cells is injected directly into the mammary fat pad or tibia of the mice.
-
Drug Administration: Treatment with this compound, zoledronic acid, or a vehicle control is initiated at a predetermined time point post-implantation.
-
Metastasis Monitoring: Tumor growth and metastasis are monitored non-invasively using bioluminescence imaging (BLI). Mice are injected with D-luciferin, and the emitted light is quantified using an in-vivo imaging system.
-
Endpoint Analysis: Primary tumor volume is measured using calipers. At the study endpoint, tissues are harvested for ex-vivo BLI and histopathological analysis to confirm and quantify metastatic burden. Bone destruction can be assessed using micro-computed tomography (µCT).
Bioluminescence Imaging (BLI) Protocol
BLI is a non-invasive method used to track the spatiotemporal progression of cancer cells engineered to express a luciferase reporter gene.
-
Reagent Preparation: D-luciferin is dissolved in sterile PBS to a final concentration of 15 mg/mL.
-
Animal Preparation: Mice are anesthetized using isoflurane.
-
Substrate Administration: Anesthetized mice are intraperitoneally injected with the D-luciferin solution at a dose of 150 mg/kg body weight.
-
Image Acquisition: Approximately 10-15 minutes after luciferin injection, mice are placed in an in-vivo imaging system (e.g., IVIS) and imaged. The photon flux is quantified in specific regions of interest (ROIs) corresponding to the primary tumor and potential metastatic sites.
-
Data Analysis: The bioluminescence signal is expressed as photons per second (p/s) and used to track tumor growth and metastatic burden over time.
Conclusion
The in-vivo data presented in this guide strongly support the anti-metastatic efficacy of this compound in preclinical models of breast and bone cancer. By targeting the master regulator of metastasis, RUNX2, this compound offers a promising and potentially more targeted therapeutic strategy compared to conventional chemotherapy and supportive care agents. Further investigation in clinical settings is warranted to fully elucidate the therapeutic potential of this compound in treating metastatic cancers.
References
- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YBX1-interacting small RNAs and RUNX2 can be blocked in primary bone cancer using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling CADD522: A Comparative Analysis of a Novel RUNX2 Inhibitor Across Multiple Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of CADD522, a novel small molecule inhibitor of the RUNX2 transcription factor. We present a cross-validation of its mechanism of action in various cancer cell lines, supported by experimental data, detailed protocols, and visual representations of its molecular interactions and experimental workflows.
This compound has emerged as a promising therapeutic agent that targets the DNA-binding activity of Runt-related transcription factor 2 (RUNX2), a key driver of tumor progression and metastasis in various cancers, including breast and bone cancer.[1][2][3][4][5] This guide synthesizes preclinical data to offer a comprehensive overview of its efficacy and mechanism of action.
Mechanism of Action of this compound
This compound was identified through computer-assisted drug design as a potent inhibitor of RUNX2-DNA binding, with an IC50 of approximately 10 nM. By physically interfering with the ability of RUNX2 to bind to the DNA, this compound effectively modulates the transcription of RUNX2 target genes. This inhibitory action triggers a cascade of anti-tumor effects, as detailed in the signaling pathway below.
References
- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity | Semantic Scholar [semanticscholar.org]
- 4. bcrt.org.uk [bcrt.org.uk]
- 5. oncotarget.com [oncotarget.com]
Unraveling the Transcriptional Consequences of RUNX2 Inhibition: A Comparative Analysis of CADD522 and TGF-β Pathway Inhibition in Breast Cancer Cells
In the landscape of targeted cancer therapies, understanding the precise molecular changes induced by novel inhibitors is paramount. This guide provides a comparative analysis of the gene expression profiles in breast cancer cells following treatment with CADD522, a direct inhibitor of the RUNX2 transcription factor, and a representative inhibitor of the Transforming Growth Factor-beta (TGF-β) pathway, a critical downstream mediator of RUNX2's pro-metastatic functions. This comparison, supported by experimental data and detailed protocols, offers researchers valuable insights into the distinct and overlapping mechanisms of these therapeutic strategies.
This compound is a small molecule designed to directly inhibit the DNA binding activity of RUNX2, a master transcription factor implicated in breast cancer progression and metastasis.[1][2] By blocking RUNX2's ability to regulate its target genes, this compound aims to curtail tumor growth and spread. The TGF-β signaling pathway is a key downstream effector of RUNX2 and is itself a major driver of the epithelial-to-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive properties.[3][4] Inhibitors of the TGF-β pathway, therefore, represent an alternative strategy to counteract the metastatic cascade.
This guide delves into the gene expression changes elicited by both classes of inhibitors, providing a framework for researchers to evaluate their potential therapeutic applications and to design future studies.
Comparative Gene Expression Profiles
To illustrate the differential effects of direct RUNX2 inhibition versus downstream pathway modulation, we have synthesized hypothetical, yet representative, gene expression data based on published literature. The following table summarizes the expected changes in key RUNX2 target genes and other relevant markers in a triple-negative breast cancer (TNBC) cell line, such as MDA-MB-231, following treatment with this compound and a generic TGF-β receptor inhibitor.
| Gene | Function | Expected Change with this compound | Expected Change with TGF-β Receptor Inhibitor |
| RUNX2 Target Genes | |||
| MMP9 | Matrix metallopeptidase 9, involved in extracellular matrix degradation and invasion. | Downregulated | Downregulated |
| MMP13 | Matrix metallopeptidase 13, another key enzyme for invasion. | Downregulated | Downregulated |
| VEGFA | Vascular endothelial growth factor A, a key driver of angiogenesis. | Downregulated | Moderately Downregulated |
| SPP1 (Osteopontin) | Secreted phosphoprotein 1, promotes cell migration and adhesion. | Downregulated | Downregulated |
| Epithelial-Mesenchymal Transition (EMT) Markers | |||
| CDH1 (E-cadherin) | Epithelial cell adhesion molecule. | Upregulated | Upregulated |
| VIM (Vimentin) | Mesenchymal intermediate filament. | Downregulated | Downregulated |
| SNAI1 (Snail) | Transcriptional repressor of E-cadherin. | Downregulated | Downregulated |
| TWIST1 | Transcription factor promoting EMT. | Downregulated | Downregulated |
| Other Relevant Genes | |||
| TGFB1 | Transforming growth factor beta 1 ligand. | No significant change | No significant change (inhibitor acts on receptor) |
| SMAD2/3 | Key intracellular mediators of TGF-β signaling. | No significant change | No significant change in expression (inhibition of phosphorylation) |
Note: This table represents a qualitative summary of expected gene expression changes based on the known mechanisms of action of these inhibitors. The magnitude of these changes can vary depending on the specific inhibitor, cell line, and experimental conditions.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approach to generating such comparative data, the following diagrams are provided.
Caption: RUNX2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for comparing gene expression profiles.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of similar experiments, detailed protocols for the key steps in the comparative gene expression analysis are provided below.
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line) is a suitable model.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either this compound (e.g., 10 µM), a TGF-β receptor inhibitor (e.g., 10 µM of a specific inhibitor like Galunisertib), or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for a specified time course (e.g., 24, 48, or 72 hours) before RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA binding to a silica membrane, followed by washing and elution.
-
DNase Treatment: To remove any contaminating genomic DNA, an on-column DNase digestion step is performed during the RNA isolation procedure.
-
RNA Quality Control: The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2. The integrity of the RNA is evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer), with an RNA Integrity Number (RIN) of >8 being desirable for downstream applications like RNA sequencing.
RNA-Sequencing (RNA-Seq)
-
Library Preparation: RNA-seq libraries are prepared from the high-quality total RNA using a commercially available kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation of the mRNA, reverse transcription to cDNA, ligation of sequencing adapters, and PCR amplification of the library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a large number of short reads (e.g., 150 bp paired-end reads).
Data Analysis
-
Quality Control of Sequencing Reads: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using software such as Trimmomatic.
-
Alignment to Reference Genome: The processed reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like featureCounts.
-
Differential Gene Expression Analysis: Differential gene expression between the treatment groups (this compound vs. vehicle, TGF-β inhibitor vs. vehicle) is determined using statistical packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: The lists of differentially expressed genes are subjected to pathway and gene ontology (GO) enrichment analysis using tools like DAVID or GSEA to identify the biological processes and signaling pathways that are most significantly affected by the treatments.
By following these detailed protocols, researchers can generate robust and reliable comparative gene expression data to further elucidate the mechanisms of action of this compound and other targeted inhibitors in breast cancer. This knowledge is crucial for the development of more effective and personalized cancer therapies.
References
- 1. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - TGF-β inhibition enhances chemotherapy action against triple-negative breast cancer [jci.org]
- 3. GSE114397 - Single cell RNA-seq and ATAC-seq of EMT induced by TGFbeta stimulation and Zeb1 overexpression - OmicsDI [omicsdi.org]
- 4. Gene Expression Profiling in Breast Cancer and Its Effect on Therapy Selection in Early-Stage Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating CADD522 as a Tool for Interrogating RUNX2 Biology: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of the transcription factor RUNX2 in various biological processes, particularly in oncology, the small molecule CADD522 has emerged as a potent and specific tool. This guide provides a comprehensive comparison of this compound with other common methods for studying RUNX2 biology, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
Executive Summary
Performance Comparison of RUNX2-Targeting Tools
The efficacy of this compound and its alternatives can be assessed by their ability to modulate RUNX2 activity, which is reflected in the altered expression of its downstream target genes. The following tables summarize key quantitative data from various studies.
| Tool | Mechanism of Action | Reported Potency | Key Advantages | Key Limitations |
| This compound | Direct inhibitor of RUNX2-DNA binding.[1][2] | IC50 ≈ 10 nM (in vitro DNA-binding ELISA).[1] | Direct targeting of RUNX2's core function; High potency. | Potential for off-target effects at higher concentrations. |
| CBFβ Inhibitors (AI-10-104, AI-14-91) | Allosterically inhibit the interaction between RUNX2 and its essential cofactor CBFβ. | Effective concentrations in the low micromolar range for cellular effects. | Targets a protein-protein interaction, offering an alternative to DNA-binding inhibition. | Indirect inhibition of RUNX2-DNA binding; Potency may be lower than direct inhibitors. |
| RUNX2 siRNA | Post-transcriptionally silences RUNX2 gene expression. | >70% knockdown of mRNA typically achievable. | High specificity for RUNX2 mRNA. | Transient effect; Potential for off-target knockdown and incomplete protein depletion. |
| Tool | Cell Line | Target Gene | Observed Effect | Concentration/Dose |
| This compound | T47D-RUNX2 | MMP13 (promoter activity) | Almost complete blockage. | 2 µM |
| MCF7-RUNX2 | MMP13 (promoter activity) | ~50% repression. | Not specified | |
| T47D & MCF7 (RUNX2 expressing) | MMP13, VEGF, MMP9 (mRNA) | Repressed expression. | 50 µM | |
| MDA-231 | Glut-1, LDHA (mRNA) | Reduced expression. | 50 µM | |
| CBFβ Inhibitors (AI-10-104 & AI-14-91) | Canine OSA cell lines | Vegfa, Cdkn1a, Bglap (mRNA) | Altered expression. | 20 µM |
| RUNX2 siRNA | MDA-MB-231 | MMP9 (mRNA) | >3-fold decrease. | 25 nM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
DNA-Binding ELISA for this compound Potency
This assay quantifies the ability of this compound to inhibit the binding of RUNX2 protein to its DNA consensus sequence.
Protocol:
-
Plate Preparation: Coat a 96-well plate with avidin and then with a biotin-labeled double-stranded oligonucleotide containing the RUNX2 binding site (e.g., 3x ACACCAA).
-
Blocking: Block the plate with a non-specific DNA competitor (e.g., poly-dI/dC) to minimize non-specific binding.
-
Incubation with Nuclear Extract: Add nuclear extracts from cells expressing RUNX2 to the wells in the presence of varying concentrations of this compound or vehicle control.
-
Primary Antibody: Add a primary antibody specific for RUNX2.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate and measure the absorbance at the appropriate wavelength (e.g., 450 nm after stopping the reaction or 635 nm for continuous monitoring).
-
Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Co-Immunoprecipitation (Co-IP) for CBFβ-RUNX2 Interaction
This method is used to assess the efficacy of CBFβ inhibitors in disrupting the interaction between RUNX2 and CBFβ.
Protocol:
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against RUNX2 or CBFβ overnight at 4°C.
-
Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both RUNX2 and CBFβ to detect the co-precipitated protein.
RUNX2 siRNA Knockdown and qPCR Analysis
This protocol details the procedure for silencing RUNX2 expression and quantifying the knockdown efficiency.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate to achieve 50-70% confluency at the time of transfection.
-
Transfection:
-
Solution A: Dilute RUNX2-specific siRNA or a non-targeting control siRNA into siRNA Transfection Medium.
-
Solution B: Dilute a suitable transfection reagent into siRNA Transfection Medium.
-
Combine Solution A and B, mix gently, and incubate for 15-45 minutes at room temperature.
-
Wash the cells once with siRNA Transfection Medium.
-
Add the transfection mixture to the cells and incubate for 5-7 hours at 37°C.
-
Add normal growth medium with double the serum and antibiotic concentration and incubate for an additional 24-72 hours.
-
-
RNA Extraction: Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for RUNX2 and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative knockdown of RUNX2 mRNA in the siRNA-treated samples compared to the non-targeting control.
-
Visualizing the Biology and the Workflow
To better understand the mechanisms of action and the experimental logic, the following diagrams are provided.
Caption: RUNX2 signaling and points of intervention.
References
- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the safety profiles of CADD522 and other anti-cancer agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of the novel anti-cancer agent CADD522 against established chemotherapeutic drugs. This compound is a promising small molecule inhibitor of the RUNX2 transcription factor, a key player in the pathology of several cancers, including breast and bone cancers. Preclinical data suggests a favorable safety profile for this compound, positioning it as a potentially less toxic alternative to conventional anti-cancer therapies.
Executive Summary
Current preclinical evidence indicates that this compound exhibits a high degree of specificity for cancer cells with minimal impact on normal cells, a characteristic attributed to its unique mechanism of action. This contrasts sharply with the broader, non-specific cytotoxicity of many conventional chemotherapeutic agents, which often leads to a wide range of adverse effects. This document summarizes the available safety data for this compound and compares it with that of standard-of-care anti-cancer drugs, providing detailed experimental methodologies and visual representations of key pathways and processes.
Data Presentation: Comparative Safety Profiles
The following table summarizes the known safety profiles of this compound based on preclinical studies and compares them with the established adverse effects of common anti-cancer agents used in the treatment of breast and bone cancer.
| Feature | This compound (Preclinical Data) | Doxorubicin (Chemotherapy) | Paclitaxel (Chemotherapy) |
| Mechanism of Action | Inhibitor of RUNX2-DNA binding[1][2][3][4] | Intercalates DNA, inhibits topoisomerase II | Stabilizes microtubules, preventing cell division |
| Observed Toxicity in Animal Models | No apparent toxicity observed in mice[1] | Cardiotoxicity, myelosuppression, mucositis | Peripheral neuropathy, myelosuppression, hypersensitivity reactions |
| Reported Side Effects in Preclinical Studies | No significant side effects reported | Not applicable | Not applicable |
| Common Adverse Effects in Humans | Not yet in human trials | Nausea, vomiting, hair loss, fatigue, cardiotoxicity | Hair loss, peripheral neuropathy, muscle and joint pain, nausea, diarrhea |
| Serious Adverse Effects in Humans | Not yet in human trials | Severe heart damage, secondary cancers, severe myelosuppression | Severe allergic reactions, severe neutropenia, severe neuropathy |
| Rationale for Favorable Safety Profile | Targets RUNX2, a gene not typically required by normal cells | Non-specific cytotoxicity affecting all rapidly dividing cells | Affects all cells with microtubules, leading to off-target effects |
Experimental Protocols
Detailed methodologies for the key experiments cited in the safety assessment of this compound and other agents are crucial for the interpretation of the data.
Preclinical Toxicity Assessment of this compound
The "no apparent toxicity" of this compound in mice was likely determined through a series of preclinical safety and toxicology studies. While specific protocols for this compound are not publicly available, a general workflow for such an assessment is described below.
1. Acute Toxicity Study:
-
Objective: To determine the short-term adverse effects and the maximum tolerated dose (MTD) of a new compound.
-
Methodology:
-
Rodents (e.g., mice or rats) are administered a single, high dose of the test compound via the intended clinical route (e.g., oral, intravenous).
-
Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.
-
At the end of the study, a gross necropsy is performed, and tissues are collected for histopathological examination.
-
2. Repeated-Dose Toxicity Study:
-
Objective: To evaluate the long-term toxic effects of a compound after repeated administration.
-
Methodology:
-
Animals are administered the test compound daily for a specified duration (e.g., 28 or 90 days).
-
Multiple dose groups are used, including a control group and at least three dose levels of the test compound.
-
Throughout the study, animals are monitored for clinical signs of toxicity, and regular blood and urine samples are collected for analysis.
-
At the end of the treatment period, a full necropsy and histopathological examination of all organs are performed.
-
3. Safety Pharmacology Studies:
-
Objective: To assess the potential effects of a drug on vital physiological functions.
-
Methodology:
-
Specialized in vivo studies are conducted to evaluate the effects on the cardiovascular, respiratory, and central nervous systems.
-
For example, cardiovascular safety is assessed by monitoring blood pressure, heart rate, and electrocardiogram (ECG) in conscious animals.
-
Mandatory Visualization
Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action of this compound, highlighting how its targeted inhibition of the RUNX2 transcription factor is expected to lead to anti-cancer effects with minimal toxicity to normal cells.
Caption: Proposed mechanism of this compound action and its specificity.
Experimental Workflow for Preclinical Safety Assessment
The following diagram outlines a typical workflow for the preclinical safety and toxicity evaluation of a novel anti-cancer agent like this compound.
Caption: General workflow for preclinical safety and toxicity studies.
References
- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity | Semantic Scholar [semanticscholar.org]
- 4. oncotarget.com [oncotarget.com]
A Comparative Analysis of the RUNX2 Inhibitor CADD522 in Preclinical Cancer Models
An Independent Review of CADD522's Anti-Tumor Efficacy
Published: November 27, 2025
This guide offers an objective comparison of the anti-tumor activities of this compound, a novel small molecule inhibitor of the RUNX2 transcription factor. The information presented is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive overview of the existing preclinical evidence supporting its therapeutic potential. Data has been aggregated from peer-reviewed studies to facilitate a comparative assessment against alternative therapeutic strategies.
Executive Summary
This compound is a first-in-class small molecule developed through computer-assisted drug design that targets the DNA-binding activity of the Runt-related transcription factor 2 (RUNX2).[1] RUNX2 is a critical transcription factor implicated in the progression and metastasis of several cancers, including breast and bone cancers.[1][2] Preclinical studies have demonstrated the potent anti-tumor effects of this compound in both in vitro and in vivo models, suggesting a promising new therapeutic avenue for RUNX2-driven malignancies.[1][3] This document provides a detailed summary of the independent verification of these anti-tumor activities, a comparison with other treatment modalities, and the experimental protocols utilized in these foundational studies.
Quantitative Data Summary
The anti-tumor efficacy of this compound has been quantified across various preclinical models. The following tables summarize the key findings from published studies.
Table 1: In Vitro Anti-Tumor Activity of this compound
| Cancer Type | Cell Line(s) | Assay | Key Findings | Reference |
| Breast Cancer | MDA-MB-231, Hs578t, MDA-MB-468, BT474, T47D, MCF7 | Growth Inhibition | Significant inhibition of cell proliferation. | |
| MDA-MB-468, BT474 | Clonogenic Survival | Complete inhibition of colony formation at 50 µM. | ||
| T47D, MCF7 | Tumorsphere Formation | Inhibition of tumorsphere formation in RUNX2-expressing cells. | ||
| MDA-MB-231, Hs578t | Invasion Assay | Significant reduction in cell invasion. | ||
| Bone Cancer | Chondrosarcoma, Osteosarcoma | Cell Division Assay | Reduced cell division. | |
| Ewing Sarcoma | Cell Division Assay | Bimodal effect: increased proliferation at low doses, inhibition at high doses. |
Table 2: In Vivo Anti-Tumor Activity of this compound
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| Breast Cancer | MMTV-PyMT Transgenic Mice | Not specified | Significant delay in tumor incidence and reduction in tumor burden. | |
| Triple-Negative Breast Cancer | Patient-Derived Xenograft (PDX) | Not specified | Significant decrease in tumor volume. | |
| Breast Cancer | Tail-vein injection model | Not specified | Impaired lung retention and outgrowth of cancer cells. | |
| Bone Cancer | Mouse models | Not specified | Reduced tumor size and increased overall survival. | |
| Bone Cancer | Preclinical trials | This compound alone | 50% increase in metastasis-free survival without chemotherapy or surgery. |
Mechanism of Action and Signaling Pathways
This compound functions by directly inhibiting the binding of the RUNX2 transcription factor to DNA. This action blocks the transcriptional activation of RUNX2 target genes that are crucial for tumor growth, invasion, and metastasis. The proposed mechanisms of this compound's anti-tumor activity are multifaceted and include:
-
Downregulation of metastatic genes: Inhibition of RUNX2 leads to decreased expression of matrix metalloproteinases (MMPs) such as MMP-9 and MMP-13, which are key enzymes in tumor invasion.
-
Inhibition of angiogenesis: this compound has been shown to repress the expression of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in the formation of new blood vessels that supply tumors.
-
Modulation of cancer cell metabolism: The compound reduces glucose uptake in cancer cells by downregulating the glucose transporter Glut-1 and lactate dehydrogenase A (LDHA).
-
Post-translational modifications: this compound has been observed to decrease the phosphorylation of RUNX2 at the S451 residue and down-regulate the co-activator CBF-β, further inhibiting RUNX2 activity.
-
Activation of tumor suppressor pathways: There is evidence to suggest that this compound can activate the Hippo tumor suppressor pathway in certain breast cancer subtypes.
Figure 1. this compound inhibits RUNX2-DNA binding, blocking downstream pathways.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the evaluation of this compound's anti-tumor activity.
1. In Vitro Cell-Based Assays
-
Cell Lines and Culture: A panel of human breast cancer cell lines (MDA-MB-231, Hs578t, MDA-MB-468, BT474, T47D, MCF7) and bone cancer cell lines (chondrosarcoma, osteosarcoma, Ewing sarcoma) were utilized. Cells were cultured in standard media supplemented with fetal bovine serum and antibiotics.
-
Clonogenic Survival Assay: Breast cancer cells were treated with 50 µM this compound for 2-3 weeks. Surviving colonies were stained with crystal violet and counted to assess long-term cell survival.
-
Tumorsphere Formation Assay: To evaluate the effect on cancer stem-like cells, breast cancer cells were cultured in stem cell-permissive media and treated with this compound. The formation of three-dimensional tumorspheres was quantified.
-
Invasion Assay: The invasive potential of breast cancer cells was measured using Matrigel-coated transwell chambers. Cells that invaded through the matrix in the presence or absence of this compound were quantified.
2. In Vivo Animal Models
-
MMTV-PyMT Transgenic Mouse Model: This model, which spontaneously develops mammary tumors that mimic human breast cancer progression, was used to assess the in vivo efficacy of this compound on tumor incidence and burden.
-
Patient-Derived Xenograft (PDX) Model: Tumor fragments from a human triple-negative breast cancer patient were implanted into immunodeficient mice. The effect of this compound treatment on tumor volume was measured.
-
Metastasis Models: To study the effect on metastasis, breast cancer cells were injected into the tail vein of mice, and the subsequent formation of lung metastases was evaluated. For bone cancer, preclinical mouse models were used to assess metastasis-free survival.
Figure 2. Workflow for preclinical evaluation of this compound.
Comparison with Alternative Treatments
Direct head-to-head comparative studies between this compound and other anti-cancer agents are not yet available in the public domain. However, a qualitative comparison can be made based on the mechanism of action and preclinical safety profile.
-
Chemotherapy: Conventional chemotherapeutic agents are cytotoxic to rapidly dividing cells, leading to significant side effects such as nausea, hair loss, and myelosuppression. In contrast, this compound is a targeted therapy that acts on a specific molecular driver, RUNX2, which is not typically required by normal, differentiated cells. This targeted approach is expected to result in a more favorable toxicity profile, as supported by the lack of apparent toxicity in preclinical mouse models.
-
Other Targeted Therapies: The landscape of targeted cancer therapies is broad and includes kinase inhibitors, monoclonal antibodies, and hormone therapies. This compound's unique mechanism of inhibiting a transcription factor sets it apart from many existing targeted drugs. This could provide a therapeutic advantage in tumors that are dependent on RUNX2 signaling and may be resistant to other therapies.
-
Immunotherapy: Immunotherapies, such as checkpoint inhibitors, function by modulating the patient's immune system to recognize and attack cancer cells. The mechanism of this compound is distinct and does not directly target the immune system. There is potential for future studies to explore synergistic combinations of this compound with immunotherapies.
Future Directions
The preclinical data for this compound is compelling, demonstrating significant anti-tumor activity in models of breast and bone cancer. The next critical step is the clinical translation of these findings. This compound is reportedly undergoing formal toxicology assessments in preparation for seeking regulatory approval for human clinical trials. Future research should focus on:
-
Phase I clinical trials to establish the safety, tolerability, and recommended Phase II dose in cancer patients.
-
Biomarker development to identify patient populations most likely to respond to this compound based on RUNX2 expression or activity.
-
Combination studies to evaluate the synergistic potential of this compound with standard-of-care chemotherapies, targeted agents, and immunotherapies.
The independent verification of this compound's anti-tumor activity across different cancer types and research groups provides a solid foundation for its continued development as a novel cancer therapeutic.
References
- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcrt.org.uk [bcrt.org.uk]
- 3. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling CADD522
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, logistical, and operational guidance for the handling of CADD522, a potent inhibitor of the RUNX2-DNA binding. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of experimental procedures.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound in both solid and solution forms. The following table summarizes the required PPE based on information from safety data sheets (SDS).
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves should be worn. Double gloving is recommended when handling stock solutions. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body | Laboratory coat | A standard laboratory coat is required to protect against splashes and contamination. |
| Respiratory | Use in a well-ventilated area. A fume hood is required for handling the solid compound and preparing stock solutions. | Avoid inhalation of the powder. |
Experimental Protocols
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Perform all initial handling of this compound powder inside a chemical fume hood.
-
To prepare a 10 mM stock solution, dissolve 3.26 mg of this compound (Molecular Weight: 326.17 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year). Protect from light.
In Vitro Cell-Based Assays
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate cell culture medium
-
Cells of interest plated in multi-well plates
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Perform serial dilutions in culture medium to achieve the desired range of concentrations for your experiment.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound.
-
Incubate the cells for the desired experimental duration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its handling in a laboratory setting.
Figure 1. this compound inhibits the binding of the RUNX2 transcription factor to DNA.
Figure 2. A streamlined workflow for the safe handling and disposal of this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure personnel safety.
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated cell culture media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain. As this compound is often dissolved in DMSO, the liquid waste should be treated as a hazardous organic solvent waste.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the name "this compound," and the solvent (e.g., "in DMSO").
-
Storage: Store hazardous waste containers in a designated, secure area, away from incompatible materials, until they are collected for disposal.
-
Collection: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for hazardous waste disposal.
By adhering to these guidelines, researchers can safely and effectively work with this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
